3,5-Dichloro-N-methylbenzylamine hydrochloride
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOTVZJEIJWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90390-21-9 (Parent) | |
| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-22-3 | |
| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride from 3,5-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is achieved through a two-step process commencing with the reductive amination of 3,5-dichlorobenzaldehyde with methylamine to yield the free amine, followed by its conversion to the hydrochloride salt. This document outlines a detailed experimental protocol for this transformation, presents key quantitative data, and includes a visual representation of the synthetic workflow. The methodologies described are based on established chemical principles and are intended to be a practical resource for laboratory-scale synthesis.
Introduction
Substituted benzylamines are a class of organic compounds that are frequently incorporated into the structures of biologically active molecules. The specific compound, 3,5-Dichloro-N-methylbenzylamine, serves as a key intermediate in the development of various therapeutic agents and agricultural chemicals. Its hydrochloride salt form often provides enhanced stability and solubility, which is advantageous for handling, formulation, and subsequent chemical reactions.
This guide details a reliable and scalable laboratory procedure for the preparation of this compound from commercially available 3,5-dichlorobenzaldehyde. The core of this synthesis is the reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.
Synthetic Pathway
The synthesis of this compound is accomplished in two primary steps:
-
Reductive Amination: 3,5-Dichlorobenzaldehyde is reacted with methylamine in the presence of a reducing agent to form 3,5-Dichloro-N-methylbenzylamine.
-
Salt Formation: The resulting free amine is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.
The overall reaction scheme is depicted below:
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-N-methylbenzylamine (Reductive Amination)
This procedure is adapted from general methods for reductive amination.
Materials:
-
3,5-Dichlorobenzaldehyde
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in dichloromethane or 1,2-dichloroethane (approximately 5-10 mL per gram of aldehyde).
-
To this solution, add methylamine solution (1.1 to 1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.2 to 1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic. Maintain the reaction temperature at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,5-Dichloro-N-methylbenzylamine as an oil or solid.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of this compound
Materials:
-
Crude or purified 3,5-Dichloro-N-methylbenzylamine
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution (e.g., 2.0 M in diethyl ether or anhydrous HCl gas in a suitable solvent)
Procedure:
-
Dissolve the 3,5-Dichloro-N-methylbenzylamine (1 equivalent) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.0 to 1.1 equivalents) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |
| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | White to off-white solid | - |
| 3,5-Dichloro-N-methylbenzylamine | C₈H₉Cl₂N | 190.07 | Oil or low melting solid | 75-90 (estimated) |
| This compound | C₈H₁₀Cl₃N | 226.53 | White to off-white solid | >95 (for the salt formation step) |
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point range can indicate the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
Safety and Handling
-
3,5-Dichlorobenzaldehyde is an irritant.
-
Methylamine is a flammable and corrosive gas or liquid. Handle in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents.
-
Hydrochloric acid is highly corrosive.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Logical Relationship Diagram
The logical progression of the experimental work is outlined below.
Figure 2: Experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from 3,5-dichlorobenzaldehyde. The described reductive amination followed by hydrochloride salt formation is a robust and efficient method suitable for laboratory-scale preparations. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the synthesis of this important chemical intermediate.
An In-depth Technical Guide to the Preparation of 3,5-Dichloro-N-methylbenzylamine Hydrochloride via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reductive amination of 3,5-dichlorobenzaldehyde with methylamine, a robust and widely utilized synthetic route. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through clear diagrams.
Introduction
3,5-Dichloro-N-methylbenzylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, particularly in the synthesis of central nervous system agents and antidepressants. The reductive amination of an aldehyde with an amine offers a direct and efficient method for the formation of the corresponding amine. This process involves the initial formation of an imine or iminium ion intermediate from the reaction of 3,5-dichlorobenzaldehyde and methylamine, which is then reduced in situ by a suitable reducing agent to yield the desired secondary amine. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages: the reductive amination of 3,5-dichlorobenzaldehyde with methylamine to form 3,5-dichloro-N-methylbenzylamine, followed by the conversion of the free base to its hydrochloride salt.
Stage 1: Reductive Amination
The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 3,5-dichlorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). A reducing agent, such as sodium borohydride, is then used to reduce the imine to the secondary amine, 3,5-dichloro-N-methylbenzylamine.
Stage 2: Hydrochloride Salt Formation
The purified 3,5-dichloro-N-methylbenzylamine is treated with hydrochloric acid to form the stable hydrochloride salt, which can be easily isolated and purified.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Dichlorobenzaldehyde | 98% | Commercially Available |
| Methylamine hydrochloride | 99% | Commercially Available |
| Sodium borohydride (NaBH₄) | 98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Procedure
Step 1: Reductive Amination
-
To a solution of 3,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in methanol (100 mL) in a round-bottom flask, add methylamine hydrochloride (4.2 g, 62.8 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (2.6 g, 68.5 mmol) portion-wise to the cooled mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Work-up and Isolation of the Free Base
-
Once the reaction is complete, carefully add water (50 mL) to quench any remaining sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add dichloromethane (100 mL) to the aqueous residue and basify with a 2M sodium hydroxide solution until the pH is approximately 10-11.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-N-methylbenzylamine as an oil.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude amine in diethyl ether (100 mL).
-
Slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether) or a concentrated HCl solution dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3,5-Dichlorobenzaldehyde | 10.0 g (57.1 mmol) |
| Methylamine hydrochloride | 4.2 g (62.8 mmol) |
| Sodium borohydride | 2.6 g (68.5 mmol) |
| Reaction Conditions | |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) |
| Reaction Time | 5-7 hours |
| Product | |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care and quenched slowly.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound via reductive amination. The presented methodology is robust, high-yielding, and suitable for laboratory-scale preparation. The provided quantitative data and workflow diagrams offer a clear and concise resource for researchers and professionals in the field of drug development and organic synthesis.
Technical Guide: Physicochemical Properties of 3,5-Dichloro-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-N-methylbenzylamine hydrochloride is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features make it a valuable building block, particularly in the development of agents targeting the central nervous system, such as antidepressants, including selective serotonin reuptake inhibitors (SSRIs).[1][2] The hydrochloride salt form is often utilized to enhance stability and solubility, which are critical parameters for handling and reaction efficiency in both research and industrial settings.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, formulation development, and predicting its behavior in biological systems.
This technical guide provides a summary of the known properties of this compound and outlines detailed experimental protocols for the determination of key physicochemical parameters.
Physicochemical Properties Summary
| Property | Value | Reference |
| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [3] |
| CAS Number | 90389-22-3 | [3] |
| Molecular Formula | C₈H₁₀Cl₃N | [2][3] |
| Molecular Weight | 226.53 g/mol | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols for Physicochemical Characterization
This section details the standard experimental methodologies for determining the melting point, aqueous solubility, pKa, and partition coefficient (logP) of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range. The capillary method is a standard technique for accurate melting point determination.
Experimental Protocol: Capillary Method [5]
-
Sample Preparation: A small quantity of this compound is placed on a clean, dry surface and finely pulverized using a spatula or mortar and pestle to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube (sealed at one end) is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).
-
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary determination can be performed by heating the sample at a rapid rate (10-20°C per minute) to get a rough estimate.[5] The apparatus should be allowed to cool before the precise determination.
-
Precise Determination: The apparatus is heated to a temperature approximately 15-20°C below the expected melting point.
-
Slow Heating: The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observation and Recording: The sample is observed continuously through the magnifying eyepiece. The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final) are recorded. This range (T_initial - T_final) is the melting point range.
-
Replicates: The procedure is repeated at least twice with fresh samples to ensure the reproducibility of the results.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It involves creating a saturated solution of the compound in an aqueous buffer and measuring its concentration after equilibrium is reached.
Experimental Protocol: Shake-Flask Method [6][8][9]
-
Buffer Preparation: Aqueous buffers are prepared at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile. The experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[8][9]
-
Sample Addition: An excess amount of solid this compound is added to a known volume of each buffer in a sealed vessel. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.[7]
-
Equilibration: The vessels are agitated (e.g., using an orbital shaker or rotator) at a constant temperature (37°C) for an extended period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it becomes constant.[8]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.45 µm) that does not adsorb the compound.[6]
-
Quantification: An aliquot of the clear supernatant or filtrate is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.[6]
-
pH Verification: The pH of the saturated solution is measured after the experiment to ensure it has not deviated significantly from the initial buffer pH.[8]
-
Replicates: The experiment is performed in at least triplicate for each pH condition to ensure the reliability of the results.[8]
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the extent of ionization of a molecule at a given pH. For a drug molecule with ionizable groups, the pKa dictates its solubility, permeability, and receptor binding characteristics. Potentiometric titration is a highly precise and common method for pKa determination.[10][11]
Experimental Protocol: Potentiometric Titration [10][11]
-
Instrument Calibration: A potentiometer/pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (typically 25°C).[10]
-
Sample Preparation: A precise amount of this compound is dissolved in purified water or a suitable co-solvent system (if aqueous solubility is low) to a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.[10]
-
Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. A calibrated pH electrode is immersed in the solution. To avoid interference from atmospheric CO₂, the solution is purged with an inert gas, such as nitrogen, before and during the titration.[10][11]
-
Titration: Since the compound is an amine hydrochloride (an acidic salt), the titration is performed with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH reading is recorded. The process is continued until the pH plateaus in the high basic region (e.g., pH 12).[10]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve (often determined from the first or second derivative of the plot).
-
pKa Calculation: The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) species are equal.
-
Replicates: The titration is performed at least three times to ensure accuracy and precision. The average pKa value and standard deviation are reported.[10]
Determination of Partition Coefficient (logP)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical determinant of its ability to cross biological membranes. It is defined as the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12] The shake-flask method is the traditional and most reliable technique for its measurement.[13][14]
Experimental Protocol: Shake-Flask Method [12][14][15]
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[15]
-
Sample Preparation: A known amount of this compound is dissolved in the pre-saturated aqueous or n-octanol phase. The initial concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: The solution from step 2 is combined with a known volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The container is shaken or agitated at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases and for equilibrium to be reached.
-
Phase Separation: After equilibration, the mixture is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.[14]
-
Quantification: A precise aliquot is carefully removed from each phase, avoiding any cross-contamination. The concentration of the compound in each phase ([C]_octanol and [C]_aqueous) is determined using a suitable and validated analytical method like HPLC-UV.
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio: P = [C]_octanol / [C]_aqueous logP = log₁₀(P)
-
Note on Ionizable Compounds: Since 3,5-Dichloro-N-methylbenzylamine is an amine, it will be ionized at physiological pH. The measured value is technically the distribution coefficient (logD) at that specific pH. To determine the logP (which refers to the neutral species), the experiment would need to be conducted at a pH where the compound is predominantly in its non-ionized form (typically at least 2 pH units above its pKa), or the logP can be calculated from logD and pKa values.[12][15]
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. This compound [myskinrecipes.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. athabascau.ca [athabascau.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dichloro-N-methylbenzylamine hydrochloride (C₈H₁₀Cl₃N). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are applicable to this class of compounds.
Chemical Structure and Properties
-
IUPAC Name: 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride[1]
-
CAS Number: 90389-22-3[1]
-
Molecular Formula: C₈H₁₀Cl₃N[1]
-
Molecular Weight: 226.53 g/mol
-
Canonical SMILES: CNCC1=CC(Cl)=CC(Cl)=C1.Cl[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation theories, as well as by comparison with experimental data for analogous compounds such as N-methylbenzylamine hydrochloride and other chlorinated aromatic amines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.7 - 2.9 | Singlet | 3H | N-CH₃ |
| ~4.1 - 4.3 | Singlet | 2H | Ar-CH₂-N |
| ~7.4 - 7.6 | Multiplet | 3H | Aromatic (C₂-H, C₄-H, C₆-H) |
| ~9.5 - 10.5 | Broad Singlet | 2H | N⁺H₂ |
Note: The chemical shifts are referenced to a standard internal solvent signal. The presence of the hydrochloride salt will cause a significant downfield shift for the protons on and near the nitrogen atom (N-CH₃, Ar-CH₂, and especially the N⁺H₂ protons).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~33 - 36 | N-CH₃ |
| ~52 - 55 | Ar-CH₂-N |
| ~127 - 129 | Aromatic CH (C₄) |
| ~130 - 132 | Aromatic CH (C₂, C₆) |
| ~135 - 137 | Aromatic C-Cl (C₃, C₅) |
| ~138 - 140 | Aromatic C (C₁) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2700 - 3000 | N-H Stretch | Secondary ammonium salt (R₂N⁺H₂) |
| ~2850 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~1560 - 1600 | C=C Stretch | Aromatic ring |
| ~1450 - 1500 | C=C Stretch | Aromatic ring |
| ~1000 - 1200 | C-N Stretch | Amine |
| ~700 - 850 | C-Cl Stretch | Aryl halide |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 189/191/193 | [M]⁺• (Molecular ion of the free base, showing isotopic pattern for two chlorine atoms) |
| 174/176/178 | [M-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 44 | [CH₃NHCH₂]⁺ |
Note: The mass spectrum would be of the free base, 3,5-Dichloro-N-methylbenzylamine, as the hydrochloride salt would typically dissociate in the ion source.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The spectra should be phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
ESI-MS Acquisition Parameters (for detecting the protonated molecule of the free base):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The molecular ion peak and fragmentation pattern can be analyzed to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to 3,5-Dichloro-N-methylbenzylamine Hydrochloride (CAS 90389-22-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific biological properties and a detailed, validated synthesis protocol for 3,5-Dichloro-N-methylbenzylamine hydrochloride. This guide compiles all available information and presents a plausible synthesis route and a hypothetical mechanism of action based on structurally related compounds.
Chemical Properties and Identifiers
This compound is a chlorinated aromatic amine. Its fundamental chemical and physical properties, as available from various chemical suppliers and databases, are summarized below.
| Property | Value | Source |
| CAS Number | 90389-22-3 | [1] |
| Molecular Formula | C₈H₁₀Cl₃N | [1] |
| Molecular Weight | 226.53 g/mol | [1] |
| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [1] |
| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | [1] |
| InChI Key | YMCOTVZJEIJWKV-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD01657245 | [1] |
| Purity | Typically ≥95% | [1] |
| Physical State | Solid (presumed) | General knowledge |
| Storage | Room temperature, in a dry, sealed container | General knowledge |
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not available in published literature. However, a plausible and common method for the synthesis of N-methylbenzylamines is through the reductive amination of the corresponding benzaldehyde.
Proposed Synthesis Route: Reductive Amination
The proposed synthesis involves a two-step, one-pot reaction starting from 3,5-dichlorobenzaldehyde and methylamine. The initial reaction forms an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.
Reaction Scheme:
Hypothetical Experimental Protocol
Materials:
-
3,5-Dichlorobenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Imine Formation: To a solution of 3,5-dichlorobenzaldehyde (1 equivalent) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine.
-
Reduction: To the mixture containing the intermediate imine, add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting aldehyde and imine.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-Dichloro-N-methylbenzylamine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Synthesis Workflow Diagram
Biological Activity and Mechanism of Action (Hypothetical)
There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, based on the activities of structurally similar chlorinated benzylamine derivatives, a hypothetical mechanism of action can be proposed. Many benzylamine derivatives are known to interact with monoamine transporters or receptors in the central nervous system.
Hypothetical Mechanism of Action
It is plausible that 3,5-Dichloro-N-methylbenzylamine could act as a modulator of monoaminergic systems. The presence of chlorine atoms on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for specific protein targets. A possible, though unproven, mechanism could involve the inhibition of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Inhibition of these transporters would lead to an increase in the extracellular concentrations of the respective neurotransmitters, which is a common mechanism for antidepressant and anxiolytic drugs.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound could inhibit a monoamine transporter, leading to downstream cellular effects.
Safety and Handling
Based on safety data sheets for this compound, this compound is considered hazardous.[2]
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life.[2]
-
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2]
-
-
Storage: Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Analytical Methods
Characterization and purity assessment of this compound would typically involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion and Future Directions
This compound (CAS 90389-22-3) is a chemical compound for which detailed public information is scarce. While its basic chemical identity is established, a significant lack of data exists regarding its specific physical properties, a validated synthesis protocol, and, most importantly, its biological activity and mechanism of action. The proposed synthesis via reductive amination provides a viable route for its preparation in a laboratory setting. The hypothetical mechanism of action as a monoamine transporter inhibitor is based on the known pharmacology of structurally related compounds and requires experimental validation.
For researchers and drug development professionals, this compound may represent an unexplored scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Future research should focus on:
-
The development and validation of a robust and scalable synthesis protocol.
-
Thorough characterization of its physicochemical properties.
-
Comprehensive in vitro and in vivo studies to elucidate its pharmacological profile, including its primary molecular targets, potency, selectivity, and potential therapeutic applications.
References
An In-depth Technical Guide to 3,5-Dichloro-N-methylbenzylamine Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-N-methylbenzylamine hydrochloride is a halogenated aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate, particularly in the development of antidepressant and anxiolytic agents. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and its notable application in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide outlines general methodologies based on established chemical principles for its synthesis and will be updated as more specific information becomes available.
Introduction
This compound (CAS No. 90389-22-3) is a fine chemical intermediate whose molecular structure is integral to the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of two chlorine atoms on the benzene ring significantly influences its reactivity and the properties of the resulting therapeutic agents. Its hydrochloride salt form enhances stability and solubility, which is advantageous for handling and in various reaction conditions.
Physicochemical Properties
Detailed experimental data for this compound is not widely published. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 90389-22-3 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃N | [2] |
| Molecular Weight | 226.53 g/mol | [2] |
| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | - |
| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | - |
| InChI Key | YMCOTVZJEIJWKV-UHFFFAOYSA-N | - |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not available in the public domain, two primary synthetic routes are chemically plausible: reductive amination of 3,5-dichlorobenzaldehyde and N-methylation of 3,5-dichlorobenzylamine.
Plausible Synthetic Route 1: Reductive Amination
This is a widely used method for the formation of amines from carbonyl compounds.
Reaction Scheme:
References
The Pivotal Role of 3,5-Dichloro-N-methylbenzylamine Hydrochloride in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-N-methylbenzylamine hydrochloride serves as a crucial starting material in the synthesis of a significant class of agrochemicals, primarily the dicarboximide fungicides. Its core structure, featuring a 3,5-dichlorinated phenyl ring, is a key pharmacophore in several widely used fungicides for controlling a broad spectrum of plant diseases. This technical guide provides an in-depth exploration of the synthetic pathways from this compound to prominent dicarboximide fungicides such as Iprodione, Vinclozolin, and Procymidone. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in the field of agrochemical development.
Introduction
The dicarboximide class of fungicides plays a vital role in modern agriculture, offering effective control against a variety of fungal pathogens on fruits, vegetables, and ornamental crops. The efficacy of these fungicides is intrinsically linked to the 3,5-dichlorophenyl moiety, which is a common structural feature. This compound is a key precursor that provides this essential chemical scaffold. The synthetic challenge lies in the efficient conversion of this starting material into key intermediates, such as 3,5-dichloroaniline, which are then elaborated into the final fungicidal products. This guide will detail the necessary synthetic transformations, providing a clear and practical overview of the process.
Core Synthesis Pathway: From Precursor to Key Intermediate
The primary synthetic strategy involves the conversion of this compound to the pivotal intermediate, 3,5-dichloroaniline. This transformation is achieved through a debenzylation reaction, a common process in organic synthesis for the removal of a benzyl group from a nitrogen atom.
Debenzylation via Catalytic Transfer Hydrogenolysis
A widely employed and efficient method for N-debenzylation is catalytic transfer hydrogenolysis. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as ammonium formate or hydrazine hydrate, in an alcoholic solvent. The reaction proceeds under relatively mild conditions.
graph TD;
A[this compound] -- "Debenzylation" --> B(N-Methyl-3,5-dichloroaniline);
B -- "Demethylation" --> C(3,5-Dichloroaniline);
end
Synthetic route to Iprodione.
3.1.1. Experimental Protocol: Synthesis of N-(3,5-Dichlorophenyl)glycine
Materials:
-
3,5-Dichloroaniline
-
Chloroacetyl chloride
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 3,5-dichloroaniline (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-N-(3,5-dichlorophenyl)acetamide.
-
The crude acetamide is then subjected to rearrangement in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution to yield N-(3,5-Dichlorophenyl)glycine.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-(3,5-Dichlorophenyl)glycine.
Quantitative Data:
Parameter Value Typical Yield 75-85% Purity >97% (after recrystallization)
3.1.2. Experimental Protocol: Synthesis of Iprodione
Materials:
-
N-(3,5-Dichlorophenyl)glycine
-
Isopropyl isocyanate
-
Thionyl chloride or oxalyl chloride
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Triethylamine or other suitable base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Convert N-(3,5-Dichlorophenyl)glycine to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the acid chloride in an anhydrous solvent and cool in an ice bath.
-
Slowly add isopropyl isocyanate (1 equivalent) to the solution.
-
Add a base, such as triethylamine, to facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The intermediate N-(3,5-dichlorophenyl)-N'-(isopropyl)urea-N-acetyl chloride undergoes cyclization upon heating to form the hydantoin ring of Iprodione.
-
After the reaction, the mixture is worked up by washing with water and brine.
-
The organic layer is dried and the solvent is removed to yield crude Iprodione.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
Parameter Value Typical Yield 70-80% Purity >98% (after purification) Melting Point Approximately 136 °C
Synthesis of Vinclozolin
Vinclozolin is another important dicarboximide fungicide. Its synthesis from 3,5-dichloroaniline can be achieved through a multi-step process involving the reaction with methyl vinyl ketone and sodium cyanide, followed by treatment with phosgene.
Synthetic route to Vinclozolin.
3.2.1. Experimental Protocol: Synthesis of Vinclozolin
Materials:
-
3,5-Dichloroaniline
-
Methyl vinyl ketone
-
Sodium cyanide
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Suitable solvent (e.g., toluene)
-
Reaction vessel suitable for handling phosgene
Procedure:
-
React 3,5-dichloroaniline with methyl vinyl ketone and sodium cyanide to form a cyanohydrin intermediate.
-
Hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid.
-
The resulting intermediate is then reacted with phosgene (or a safer equivalent) to form the oxazolidinedione ring of Vinclozolin. This step should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
-
The crude product is isolated and purified by recrystallization.
Quantitative Data:
Parameter Value Typical Yield 60-75% Purity >97% (after purification)
Synthesis of Procymidone
Procymidone is a systemic fungicide effective against a range of plant diseases. It is synthesized from 3,5-dichloroaniline by reaction with 1,2-dimethylcyclopropane-1,2-dicarbonyl dichloride.
Synthetic route to Procymidone.
3.3.1. Experimental Protocol: Synthesis of Procymidone
Materials:
-
3,5-Dichloroaniline
-
1,2-Dimethylcyclopropane-1,2-dicarbonyl dichloride
-
Anhydrous solvent (e.g., toluene)
-
Base (e.g., triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 3,5-dichloroaniline (1 equivalent) in an anhydrous solvent.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add 1,2-dimethylcyclopropane-1,2-dicarbonyl dichloride (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with water and brine.
-
The organic layer is dried, and the solvent is removed to yield crude Procymidone.
-
Purify the product by recrystallization.
Quantitative Data:
Parameter Value Typical Yield 75-85% Purity >98% (after purification)
Mode of Action of Dicarboximide Fungicides
Dicarboximide fungicides, including Iprodione, Vinclozolin, and Procymidone, primarily act by inhibiting the germination of fungal spores and the growth of fungal mycelium. Their mode of action is believed to involve the inhibition of triglyceride synthesis and/or the disruption of cell membrane function. Specifically, they are thought to interfere with the NADH-cytochrome c reductase enzyme system, which is crucial for lipid and membrane synthesis in fungi. This disruption of cellular processes ultimately leads to the death of the fungal pathogen.
Signaling pathway showing the mode of action of dicarboximide fungicides.
Conclusion
This compound is a valuable and versatile precursor in the agrochemical industry. Through a straightforward debenzylation and subsequent demethylation, it provides access to the critical intermediate 3,5-dichloroaniline. This intermediate is the cornerstone for the synthesis of several economically important dicarboximide fungicides, including Iprodione, Vinclozolin, and Procymidone. The synthetic routes and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of these essential crop protection agents. Understanding these synthetic pathways is crucial for optimizing production processes, ensuring high purity of the final products, and developing new and improved fungicidal compounds.
Molecular structure and characterization of 3,5-Dichloro-N-methylbenzylamine hydrochloride
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 3,5-Dichloro-N-methylbenzylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a chlorinated derivative of N-methylbenzylamine. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical and physical properties.
Molecular Structure:
Chemical Identifiers:
| Property | Value | Reference |
| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [1] |
| CAS Number | 90389-22-3 | [1] |
| Molecular Formula | C₈H₁₀Cl₃N | [1] |
| Molecular Weight | 226.53 g/mol | [1] |
| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | [1] |
| InChI Key | YMCOTVZJEIJWKV-UHFFFAOYSA-N | [1] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 - 2.8 | Singlet | 3H | N-CH₃ |
| ~ 4.0 - 4.2 | Singlet | 2H | Ar-CH₂ -N |
| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic protons |
| ~ 9.0 - 10.0 | Broad Singlet | 2H | NH₂ ⁺ (hydrochloride) |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (ppm) | Assignment |
| ~ 33 - 36 | N-C H₃ |
| ~ 52 - 55 | Ar-C H₂-N |
| ~ 128 - 135 | Aromatic C H |
| ~ 135 - 138 | Aromatic C -Cl |
| ~ 138 - 142 | Aromatic quaternary C |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2800 - 3000 | C-H | Stretching (aliphatic) |
| 2400 - 2700 | N-H | Stretching (amine salt) |
| 1550 - 1600 | C=C | Stretching (aromatic) |
| 1400 - 1500 | C-H | Bending (aliphatic) |
| 1000 - 1200 | C-N | Stretching |
| 700 - 850 | C-Cl | Stretching |
Mass Spectrometry (MS)
In a mass spectrum, the molecule would likely fragment, with the most abundant ion corresponding to the free amine after the loss of HCl. The molecular ion peak of the free amine (C₈H₉Cl₂N) would be observed at m/z ≈ 190. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key identifier.
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not detailed in readily available literature. However, a general synthetic and characterization workflow can be proposed based on standard organic chemistry techniques.
Proposed Synthesis Workflow
A plausible synthesis route involves the reductive amination of 3,5-dichlorobenzaldehyde with methylamine, followed by conversion to the hydrochloride salt.
Caption: Proposed synthesis and purification workflow for this compound.
Characterization Workflow
The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.
Caption: Standard workflow for the analytical characterization of a synthesized chemical compound.
Applications and Significance
As a chemical intermediate, this compound is valuable in the synthesis of more complex molecules. Its structural motifs are found in compounds developed for various biological activities. Its primary documented application is as a building block in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system. The hydrochloride salt form generally offers improved stability and solubility, which is advantageous for handling and subsequent chemical reactions.
References
An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichloro-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichloro-N-methylbenzylamine hydrochloride, focusing on its solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected behaviors based on the chemical structure and data from analogous compounds. It serves as a foundational resource for researchers initiating studies with this molecule, offering detailed experimental protocols for characterization and structured data presentation formats. The hydrochloride salt form of 3,5-Dichloro-N-methylbenzylamine is intended to enhance stability and solubility compared to the free base, facilitating its handling and application in research and development.[1]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [2] |
| Molecular Formula | C₈H₁₀Cl₃N | [2] |
| Molecular Weight | 226.53 g/mol | [2] |
| CAS Number | 90389-22-3 | [2] |
| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | [2] |
Solubility Profile
It is anticipated that the compound will have good solubility in polar protic solvents such as water and alcohols, and limited solubility in nonpolar organic solvents. The bulky dichlorophenyl group may limit the extent of aqueous solubility compared to non-substituted benzylamine hydrochlorides.[1]
Recommended Experimental Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Standard buffer solutions (pH 1.2, 4.5, 6.8)
-
Organic solvents for testing (e.g., Ethanol, Methanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.
-
Add a known volume of each solvent (e.g., water, buffers, organic solvents) to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.
-
For buffered solutions, measure the pH of the saturated solution at the end of the experiment.
Anticipated Solubility Data Table
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Water | 25 | Moderately Soluble |
| pH 1.2 Buffer | 37 | Soluble |
| pH 4.5 Buffer | 37 | Soluble |
| pH 6.8 Buffer | 37 | Moderately Soluble |
| Ethanol | 25 | Soluble |
| Methanol | 25 | Soluble |
| DMSO | 25 | Freely Soluble |
| Acetonitrile | 25 | Slightly Soluble |
| Dichloromethane | 25 | Sparingly Soluble |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in experimental settings. Benzylamines can be susceptible to degradation through oxidation and photolysis.[5] The hydrochloride salt form generally offers improved stability over the free base.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted according to ICH Q1A(R2) guidelines.[6][7]
Recommended Experimental Protocol for Forced Degradation:
This protocol outlines the conditions for subjecting the compound to various stressors.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at an elevated temperature. Collect and neutralize samples as in the acid hydrolysis study.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and collect samples at various intervals.
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C). Analyze the solid at specified time points.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to identify degradation products.
Potential Degradation Pathways
Based on the chemistry of benzylamines, potential degradation pathways include:
-
Oxidation: The benzylic carbon and the amine are susceptible to oxidation, which could lead to the formation of the corresponding imine, aldehyde (3,5-dichlorobenzaldehyde), and carboxylic acid (3,5-dichlorobenzoic acid).[5][8]
-
Photodegradation: Exposure to UV light can induce complex degradation pathways, potentially leading to the formation of multiple photoproducts.
Anticipated Stability Data Summary
| Stress Condition | Temperature | Duration | Expected Degradation | Potential Products |
| 0.1 M HCl | 60°C | 24 hours | Minor to Moderate | Hydrolysis products |
| 0.1 M NaOH | 60°C | 24 hours | Moderate to Significant | Base-catalyzed degradation products |
| 3% H₂O₂ | Room Temp | 24 hours | Significant | Oxidative products (imine, aldehyde, acid) |
| Solid State | 80°C | 7 days | Minor | Thermally induced degradation products |
| Photolytic | ICH Q1B | - | Moderate | Photodegradation products |
Analytical Methodology
A stability-indicating HPLC-UV method is crucial for the accurate quantification of this compound and its degradation products.
Recommended HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a buffer modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape for the amine.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at an appropriate wavelength (e.g., 210 nm or 256 nm, typical for benzylamines).[9][10]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: General workflow for the solubility and stability testing of a new chemical entity.
Logical Flow for Forced Degradation Study
Caption: Logical workflow for a forced degradation study of an active pharmaceutical ingredient (API).
Conclusion
This compound is a compound for which detailed public data on solubility and stability is scarce. This guide provides a framework for researchers to systematically characterize these critical properties. By following the outlined experimental protocols for solubility determination and forced degradation studies, scientists can generate the necessary data to inform formulation development, define appropriate storage conditions, and ensure the integrity of the compound in their research. The provided workflows and anticipated data tables serve as a practical starting point for these investigations.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 10. Benzylamine | SIELC Technologies [sielc.com]
The Synthetic Pathways to Serotonin's Gatekeepers: A Technical Guide to the Starting Materials of SSRIs
For Researchers, Scientists, and Drug Development Professionals
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of depressive and anxiety disorders. Their mechanism, the targeted inhibition of the serotonin transporter (SERT), has been a focal point of medicinal chemistry for decades. This technical guide provides an in-depth exploration of the foundational starting materials and synthetic routes for the leading SSRIs: fluoxetine, sertraline, paroxetine, citalopram, escitalopram, and fluvoxamine. This document details the core chemical frameworks and methodologies that underpin the production of these critical therapeutic agents.
Core Starting Materials and Synthetic Intermediates
The synthesis of each SSRI begins from distinct and readily available chemical precursors. The selection of these starting materials is dictated by the desired final molecular architecture and the efficiency of the subsequent chemical transformations. The following table summarizes the primary starting materials for the synthesis of major SSRIs.
| SSRI | Starting Material(s) | Key Intermediate(s) |
| Fluoxetine | 3-Dimethylaminopropiophenone[1], 4-Chlorobenzotrifluoride[1][2], Benzaldehyde[3], Allyl Bromide[3] | N-methyl-3-phenyl-3-hydroxypropylamine, 1-Phenylbut-3-en-1-ol |
| Sertraline | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertralone)[4], 3,4-Dichlorocinnamic acid[5] | Schiff base of sertralone, Iodoimine intermediate |
| Paroxetine | p-Fluorobenzaldehyde[6], Methyl Acetate[6], Methyl Cyanoacetate[6], N-Methylparoxetine[7][8] | Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate, Paroxetine-N-phenyl carbamate |
| Citalopram | 5-Bromophthalide[9][10], 4-Chloro-1-(4-fluorophenyl)butan-1-one[11] | 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane, 4-(Dimethylamino)-1-(4-fluorophenyl)butan-1-one |
| Escitalopram | 5-Cyanophthalide, (R)-citalopram | Diol intermediates, Stereisomeric salts for resolution |
| Fluvoxamine | 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone[12], 4-Trifluoromethylbenzonitrile[13] | 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime |
Synthetic Pathways and Methodologies
The following sections provide a detailed overview of the synthetic routes and experimental protocols for each major SSRI.
Fluoxetine Synthesis
The synthesis of fluoxetine can be achieved through various routes, with a common pathway involving the condensation of a substituted phenoxypropylamine.
Synthetic Pathway of Fluoxetine
Caption: A common synthetic route to Fluoxetine.
Experimental Protocol: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine [2]
-
Synthesis of (±)-3-(dimethylamino)-1-phenylpropanol: 2.00 g of 3-dimethylaminopropiophenone hydrochloride is reduced. (Note: The original lab procedure cited uses a pre-synthesized alcohol, but reduction with NaBH4 is a standard method).
-
SNAr Reaction: To a 100 mL round-bottom flask containing the synthesized alcohol, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.
-
With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.
-
The mixture is slowly distilled with stirring over 15-20 minutes until the temperature of the refluxing solvent mixture reaches 150 °C.
-
The resulting product is N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP), a direct precursor to fluoxetine.
Sertraline Synthesis
The industrial synthesis of sertraline often starts from sertralone, involving a reductive amination step.
Synthetic Pathway of Sertraline
Caption: Industrial synthesis of Sertraline from Sertralone.
Experimental Protocol: Hydrogenation of Sertraline-1-imine [4]
-
Reaction Setup: Charge a reaction vessel with 50 g of the ketimine (Schiff base of sertralone), 300 ml of methanol, 0.15 g (wet basis) of Raney Nickel, and 12.5 ml of Dichloromethane (DCM).
-
Hydrogenation: Hydrogenate the mixture at a pressure of 5 to 6 kg/cm ² for 6 to 7 hours at approximately 28 to 30 °C.
-
Work-up: Remove the catalyst by filtration and wash the filter cake with 50 ml of methanol.
-
Salt Formation: The resulting sertraline racemate free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.
Paroxetine Synthesis
A key strategy for paroxetine synthesis involves the construction of the piperidine ring system.
Synthetic Pathway of Paroxetine
Caption: Synthesis of a key piperidine intermediate for Paroxetine.
Experimental Protocol: Preparation of Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate [6]
-
Cinnamate Formation: Methyl p-fluorocinnamate is prepared from p-fluorobenzaldehyde and methyl acetate in the presence of sodium methoxide.
-
Michael Addition: Methyl cyanoacetate is successively added to the reaction mixture to afford dimethyl 2-cyano-3-(4-fluorophenyl)glutarate. The reported yield from p-fluorobenzaldehyde is 79%.
Citalopram and Escitalopram Synthesis
Citalopram synthesis often starts from a phthalide derivative. Escitalopram, the (S)-enantiomer, is typically obtained through chiral resolution or asymmetric synthesis.
Synthetic Pathway of Citalopram
Caption: A common synthetic route to Citalopram.
Experimental Protocol: Synthesis of Citalopram from 5-Bromophthalide [10][14]
-
Grignard Reactions: 5-Bromophthalide undergoes two successive Grignard reactions. The first is with 4-fluorophenyl magnesium bromide, and the second is with N,N-dimethylaminopropyl magnesium chloride to form a diol intermediate.
-
Cyclization: The diol intermediate is subjected to an acid-catalyzed dehydration and cyclization to form the phthalane ring.
-
Cyanation: The 5-bromo group is displaced by a cyano group using copper(I) cyanide in a solvent like dimethylformamide (DMF) under reflux to yield citalopram.
The production of Escitalopram requires a stereoselective approach. This can be achieved by:
-
Chiral Resolution: Racemic citalopram is separated into its enantiomers using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis to favor the formation of the (S)-enantiomer. Recent developments have focused on stereoselective reduction of key ketone intermediates or asymmetric addition of organometallic reagents.
Fluvoxamine Synthesis
A common route to fluvoxamine involves the oximation of a ketone followed by an etherification reaction.
Synthetic Pathway of Fluvoxamine
Caption: A two-step synthesis of Fluvoxamine.
Experimental Protocol: Synthesis of Fluvoxamine [12]
-
Oximation: A reaction between 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone and hydroxylamine in the presence of a base under reflux conditions yields the corresponding oxime.
-
Etherification: The oxime intermediate is then reacted with 2-chloroethylamine in the presence of a base to form fluvoxamine.
-
Salt Formation: The final product is typically converted to its maleate salt by reaction with maleic acid.
Mechanism of Action: SSRI Signaling Pathway
SSRIs exert their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
SSRI Signaling Pathway
Caption: Mechanism of action of SSRIs at the synapse.
In the presynaptic neuron, tryptophan is converted to serotonin in a two-step process catalyzed by tryptophan hydroxylase 2 (TPH2) and aromatic L-amino acid decarboxylase (DDC)[15]. Serotonin is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Upon neuronal firing, these vesicles release serotonin into the synaptic cleft. The serotonin transporter (SERT) is responsible for reabsorbing serotonin back into the presynaptic neuron, thus terminating its signal. SSRIs act by binding to SERT and inhibiting this reuptake process. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its ability to bind to and activate postsynaptic 5-HT receptors.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. US6686473B2 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 8. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 9. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 10. EP1123284B1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 11. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. sid.ir [sid.ir]
- 13. [Improved method of fluvoxamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7002025B2 - Process for the preparation of citalopram - Google Patents [patents.google.com]
- 15. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium Borohydride Reduction of the Imine from 3,5-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted-(3,5-dichlorobenzyl)amines via a two-step, one-pot reductive amination procedure. The methodology involves the initial formation of an imine from 3,5-dichlorobenzaldehyde and a primary amine, followed by in-situ reduction using sodium borohydride (NaBH₄). This method is a robust and widely applicable strategy for the synthesis of secondary amines, which are crucial intermediates in pharmaceutical and materials science research. The protocol includes reaction conditions, purification methods, and characterization data for a representative product.
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, providing access to a diverse range of primary, secondary, and tertiary amines.[1] The reaction typically proceeds through the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[1] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature, operational simplicity, and cost-effectiveness.[2] A key consideration when using NaBH₄ is its ability to reduce the starting aldehyde; therefore, it is typically introduced after the imine formation is substantially complete.[3] This two-step, one-pot approach minimizes side reactions and often leads to high yields of the desired amine.[1]
This application note focuses on the reductive amination of 3,5-dichlorobenzaldehyde. The resulting N-(3,5-dichlorobenzyl)amine scaffold is a valuable building block in the synthesis of various biologically active molecules and functional materials.
Reaction Scheme
The overall transformation involves two main steps:
-
Imine Formation: 3,5-Dichlorobenzaldehyde reacts with a primary amine (e.g., aniline) in a suitable solvent to form the corresponding N-(3,5-dichlorobenzylidene)amine (a Schiff base).
-
Imine Reduction: The in-situ generated imine is then reduced with sodium borohydride to yield the final N-(3,5-dichlorobenzyl)amine.
General Reaction Scheme:
Experimental Protocols
This section outlines a general yet detailed procedure for the synthesis of N-(3,5-dichlorobenzyl)aniline as a representative example.
Materials:
-
3,5-Dichlorobenzaldehyde
-
Aniline
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)[4]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Synthesis of N-(3,5-Dichlorobenzyl)aniline
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzaldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in methanol or THF (5-10 mL).[4]
-
Add aniline (1.0 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 1.5 equiv) to the stirred solution in small portions. Caution: Hydrogen gas may be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,5-dichlorobenzyl)aniline.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-(3,5-dichlorobenzyl)aniline.
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| 3,5-Dichlorobenzaldehyde | 1.0 equiv | |
| Aniline | 1.0 - 1.1 equiv | A slight excess of the amine can be used.[5] |
| Sodium Borohydride | 1.0 - 1.5 equiv | [4] |
| Reaction Conditions | ||
| Solvent | Methanol or THF | Common solvents for this reaction.[3] |
| Imine Formation Time | 1 - 2 hours | Monitored by TLC.[1] |
| Reduction Time | 2 - 4 hours | |
| Temperature | 0 °C to Room Temp. | |
| Yield and Purity | ||
| Expected Yield | 85 - 95% | Based on similar reductive aminations.[2] |
| Purity | >95% (after chromatography) |
Characterization Data for N-(3,5-Dichlorobenzyl)aniline (Representative)
The following data are predicted based on known spectroscopic information for analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.35 (m, 5H, Ar-H)
-
δ 6.70-6.80 (m, 3H, Ar-H)
-
δ 4.35 (s, 2H, CH₂)
-
δ 4.10 (br s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 148.0 (Ar-C)
-
δ 141.5 (Ar-C)
-
δ 135.0 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 126.0 (Ar-CH)
-
δ 118.0 (Ar-CH)
-
δ 113.5 (Ar-CH)
-
δ 48.5 (CH₂)
-
-
IR (KBr, cm⁻¹):
-
3400-3300 (N-H stretch)
-
3100-3000 (Ar C-H stretch)
-
1600, 1500 (Ar C=C stretch)
-
800-700 (C-Cl stretch)
-
-
Mass Spectrometry (ESI):
-
m/z [M+H]⁺ calculated for C₁₃H₁₁Cl₂N: 252.03; found: 252.0.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(3,5-dichlorobenzyl)amines.
Reaction Mechanism Overview
This diagram outlines the mechanistic pathway from reactants to the final amine product.
References
Application Notes and Protocols: One-Pot Synthesis of N-Methylated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-methylated benzylamines from a variety of substituted benzaldehydes. This method, a cornerstone of medicinal chemistry and drug development, offers a streamlined approach to producing key secondary amine intermediates.
Introduction
The direct reductive amination of aldehydes and ketones is a fundamental transformation in organic synthesis. The one-pot synthesis of N-methylated benzylamines from substituted benzaldehydes is a highly efficient method that combines the formation of an intermediate imine and its subsequent reduction in a single reaction vessel. This approach minimizes purification steps, reduces waste, and improves overall time and resource efficiency, making it an attractive strategy for the synthesis of pharmaceutical building blocks and other fine chemicals.
General Reaction Scheme
The overall transformation involves the reaction of a substituted benzaldehyde with methylamine (often from a salt like methylamine hydrochloride) to form an N-methyl imine intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride, to yield the final N-methylated benzylamine.
Data Summary
The following table summarizes the reaction outcomes for the one-pot synthesis of various N-methylated benzylamines from substituted benzaldehydes under different reported conditions. This data allows for easy comparison of yields and reaction times based on the substituents on the aromatic ring.
| Entry | Substituted Benzaldehyde | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Methylamine hydrochloride, NaHCO₃ (solvent-free) | Overnight | 85 (of imine) | [1] |
| 2 | 4-Chlorobenzaldehyde | Methylamine hydrochloride, NaHCO₃ (solvent-free) | 1 h | 92 (of imine) | [1] |
| 3 | 4-Nitrobenzaldehyde | Methylamine hydrochloride, NaHCO₃ (solvent-free) | 1 h | 95 (of imine) | [1] |
| 4 | 4-Methoxybenzaldehyde | Methylamine hydrochloride, NaHCO₃ (solvent-free) | Overnight | 88 (of imine) | [1] |
| 5 | 2-Nitrobenzaldehyde | Methylamine hydrochloride, NaHCO₃ (solvent-free) | 1 h | 93 (of imine) | [1] |
| 6 | Benzaldehyde | Aniline, NaBH₄, Glycerol | 40 min | 97 | [2] |
| 7 | 4-Chlorobenzaldehyde | Aniline, NaBH₄, Glycerol | 30 min | 95 | [2] |
| 8 | 4-Nitrobenzaldehyde | Aniline, NaBH₄, Glycerol | 10 min | 98 | [2] |
| 9 | 4-Methoxybenzaldehyde | Aniline, NaBH₄, Glycerol | 50 min | 92 | [2] |
| 10 | Benzaldehyde | Benzylamine, LiClO₄, NaBH₄ | 1 h | 95 | |
| 11 | 4-Chlorobenzaldehyde | Benzylamine, LiClO₄, NaBH₄ | 1 h | 92 | |
| 12 | 4-Methylbenzaldehyde | Benzylamine, LiClO₄, NaBH₄ | 1 h | 94 | |
| 13 | 4-Methoxybenzaldehyde | Benzylamine, LiClO₄, NaBH₄ | 1 h | 90 |
Note: Entries 1-5 report the yield of the intermediate N-methyl imine in a solvent-free synthesis, which is a key step in the one-pot reductive amination. Entries 6-13 report the yield of the final secondary amine using a similar amine source (aniline or benzylamine) and are indicative of the efficiency of the reduction step.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of N-Methyl Imines
This protocol is adapted from the work of Vukićević et al. and describes the formation of the N-methyl imine intermediate in a solvent-free environment.[1] This imine can then be reduced in a subsequent step within the same pot.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Methylamine hydrochloride (5 mmol)
-
Sodium bicarbonate (NaHCO₃) (5 mmol)
-
Mortar and pestle
-
Diethyl ether
Procedure:
-
In a clean and dry mortar, combine the substituted benzaldehyde (1 mmol), methylamine hydrochloride (5 mmol), and sodium bicarbonate (5 mmol).
-
Grind the mixture thoroughly with a pestle for approximately 10 minutes at room temperature.
-
For aldehydes with electron-withdrawing substituents, allow the reaction mixture to stand for 1 hour. For electron-rich aldehydes, let the mixture stand overnight.
-
After the reaction time, extract the product with diethyl ether.
-
The ethereal solution contains the N-methyl imine, which can be used directly for the subsequent reduction step.
Protocol 2: One-Pot Reductive Amination in Glycerol
This protocol, based on the findings of a study on green chemistry, details a complete one-pot reductive amination using the environmentally benign solvent glycerol.[2]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Methylamine (10 mmol)
-
Sodium borohydride (NaBH₄) (12 mmol)
-
Glycerol (3 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction flask with a magnetic stirrer and heating capabilities
Procedure:
-
To a reaction flask containing glycerol (3 mL), add the substituted benzaldehyde (10 mmol) and methylamine (10 mmol).
-
Stir the mixture at 70 °C.
-
Carefully add sodium borohydride (12 mmol) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 10 to 50 minutes.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methylated benzylamine.
-
Purify the product by column chromatography if necessary.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflows for the one-pot synthesis of N-methylated benzylamines.
Caption: Logical relationship of reactants and intermediates in the one-pot synthesis.
References
Application Notes and Protocols: 3,5-Dichloro-N-methylbenzylamine hydrochloride in CNS Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-N-methylbenzylamine hydrochloride is a halogenated aromatic amine of interest in the exploration of novel agents targeting the central nervous system (CNS). While direct comprehensive studies on this specific molecule are not extensively available in public literature, its structural motifs are present in compounds that have been investigated for CNS activity. Notably, chlorinated benzylamine derivatives have shown affinity for various CNS targets, including the promising Sigma-1 receptor (S1R).
The Sigma-1 receptor, a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is implicated in a variety of cellular functions crucial for neuronal health.[1] It plays a significant role in neuroprotection, neuroinflammation, and neuroplasticity, making it an attractive target for therapeutic intervention in neurodegenerative diseases, stroke, and other CNS disorders.[1]
These application notes provide a framework for investigating the potential of this compound as a CNS agent, with a focus on its potential interaction with the Sigma-1 receptor, based on data from closely related analogs.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes the binding affinities of analogous dichloro-substituted benzamide derivatives for the Sigma-1 (S1R) and Sigma-2 (S2R) receptors. This data is presented to illustrate the potential for this class of compounds to interact with these CNS targets.
Table 1: Binding Affinities of Analogous Dichloro-Substituted Benzamide Derivatives
| Compound | Substitution Pattern | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
| Analog 1 | 2,4-dichloro | 2.3 | 120 | 52 |
| Analog 2 | 3-chloro | 0.6 | 200 | 317 |
| Analog 3 | 4-chloro | 1.7 | 410 | 241 |
Data is derived from a study on novel benzamide-based Sigma-1 receptor agonists and is intended for illustrative purposes.[1]
Signaling Pathways and Experimental Workflows
Proposed Sigma-1 Receptor Interaction
Based on the activity of structurally related compounds, it is hypothesized that this compound may act as a ligand for the Sigma-1 receptor. The following diagram illustrates the central role of the S1R at the mitochondria-associated ER membrane (MAM) and its proposed modulation by a ligand.
Caption: Hypothesized interaction with the Sigma-1 receptor signaling pathway.
Experimental Workflow for CNS Agent Screening
The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound like this compound for CNS activity.
Caption: General workflow for CNS drug discovery and development.
Experimental Protocols
Protocol 1: In Vitro Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human Sigma-1 receptor.
Materials:
-
Human Jurkat cell membranes (as a source of S1R)
-
--INVALID-LINK---pentazocine (radioligand)
-
Unlabeled (+)-pentazocine (for non-specific binding determination)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (final concentration ~1-2 nM), and 100 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled (+)-pentazocine (final concentration ~10 µM), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of cell membrane preparation.
-
Competitive Binding: 50 µL of the test compound dilution, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vivo Solution Preparation for Animal Studies
This protocol provides a general method for preparing this compound for in vivo administration, adapted from protocols for similar compounds.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation:
-
For a 1 mL final solution, start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
-
Administration: The final solution can be administered via appropriate routes (e.g., intraperitoneal or oral) based on the experimental design. The dosage will depend on the specific study and should be determined through dose-response experiments.
Conclusion
While further research is required to fully elucidate the pharmacological profile of this compound, the information on structurally related compounds suggests its potential as a modulator of the Sigma-1 receptor. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate its efficacy in the context of CNS drug discovery. Careful characterization of its binding affinity, functional activity, and in vivo effects will be crucial in determining its therapeutic potential.
References
- 1. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB) on the Pharmacokinetics and Metabolism of Vicagrel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Dichloro-N-methylbenzylamine Hydrochloride in Fine Chemical Manufacturing
Application Notes & Protocols
Introduction
3,5-Dichloro-N-methylbenzylamine hydrochloride is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of agents targeting the central nervous system, such as antidepressants.[1] Its hydrochloride salt form enhances stability and solubility, which is advantageous for handling and reaction efficiency in industrial processes.[1] This document outlines the application of this, and structurally related dichlorinated benzylamine derivatives, in the synthesis of fine chemicals, with a detailed focus on the production of the selective serotonin reuptake inhibitor (SSRI), Sertraline.
The core of this application lies in the reductive amination reaction, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. In this context, a dichlorinated N-methylated amine moiety is coupled with a ketone, such as a tetralone derivative, to construct the scaffold of the final active pharmaceutical ingredient (API).
Key Application: Synthesis of Sertraline
A prime example of the application of a dichlorinated N-methyl amine precursor in fine chemical manufacturing is the synthesis of Sertraline. Sertraline is a widely prescribed antidepressant used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[2] The synthesis of Sertraline often involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine. This process serves as an excellent model for the application of this compound in similar synthetic strategies.
Experimental Protocols
Protocol 1: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
This protocol describes the formation of the imine intermediate from the tetralone precursor and monomethylamine.
-
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone ("Sertraline tetralone")
-
Monomethylamine
-
n-Propyl alcohol
-
Pressure-rated reaction vessel
-
-
Procedure:
-
Combine 140 g (1 molar equivalent) of Sertraline tetralone with 700 mL of n-propyl alcohol in a pressure-rated vessel.
-
Cool the mixture to -5 °C.
-
Add 100 g (6.7 molar equivalents) of monomethylamine to the vessel.
-
Heat the mixture to 100 °C and stir under these conditions for 12 hours.
-
After the reaction is complete, cool the mixture to -15 °C.
-
Isolate the product by filtration.[3]
-
Protocol 2: Reductive Amination to Sertraline
This protocol details the reduction of the imine intermediate to form racemic cis/trans Sertraline, followed by conversion to the hydrochloride salt.
-
Materials:
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline imine)
-
Methanol
-
5% Palladium on Calcium Carbonate (Pd/CaCO₃) catalyst
-
Hydrogen gas
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a hydrogenation flask, combine 10 g of Sertraline imine, 0.6 g of 5% Pd/CaCO₃, 2 mL of water, and 100 mL of methanol.
-
Subject the mixture to hydrogenation at a hydrogen pressure of 0.5 kg/cm ² at 20-35 °C for approximately 3.5 hours.
-
Upon completion, remove the catalyst by filtration and wash with methanol.
-
To the resulting solution of cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine, add concentrated hydrochloric acid at 10 °C to adjust the pH to below 2.
-
Stir the mixture for 2 hours at 10 °C.
-
Centrifuge the resulting mass and wash with methanol.
-
Slurry the wet cake in methanol and dry to yield cis-(±)-Sertraline hydrochloride.[[“]]
-
Data Presentation
| Parameter | Value | Reference |
| Imine Formation | ||
| Reactants | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Methylamine | [3] |
| Solvent | n-Propyl Alcohol | [3] |
| Temperature | 100 °C | [3] |
| Reaction Time | 12 hours | [3] |
| Yield of Imine | ~92% | [3] |
| Purity of Imine | ~95% | [3] |
| Reductive Amination | ||
| Reactant | Sertraline Imine | [[“]] |
| Catalyst | 5% Pd/CaCO₃ | [[“]] |
| Solvent | Methanol/Water | [[“]] |
| Hydrogen Pressure | 0.5 kg/cm ² | [[“]] |
| Temperature | 20-35 °C | [[“]] |
| Reaction Time | 3.5 hours | [[“]] |
| Diastereomeric Ratio (cis:trans) | 99.7 : 0.3 | [[“]] |
| Final Product (HCl salt) | ||
| Purity (HPLC) | >99.7% | [[“]] |
Mandatory Visualizations
Signaling Pathway of the Final Product: Sertraline
Sertraline is a selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), which leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft.[5] This enhancement of serotonergic neurotransmission is believed to be responsible for its therapeutic effects in treating depression and other mood disorders.[5][6]
References
Application Notes and Protocols for the Hydrochloride Salt Formation of Substituted N-Methylbenzylamines
Introduction
Substituted N-methylbenzylamines are a class of compounds frequently encountered in medicinal chemistry and materials science. Often, these amines are synthesized as free bases, which can be oily, difficult to handle, and may have limited stability and solubility in aqueous media. Conversion to their hydrochloride salts is a standard procedure to afford crystalline solids with improved physicochemical properties, rendering them more suitable for purification, formulation, and biological testing.[1] This application note provides a general yet detailed protocol for the preparation of hydrochloride salts of various substituted N-methylbenzylamines, along with characterization data for a selection of derivatives.
General Reaction Scheme
The formation of the hydrochloride salt is an acid-base reaction where the nitrogen atom of the amine is protonated by hydrochloric acid.
Figure 1: General reaction scheme for the hydrochloride salt formation of a substituted N-methylbenzylamine.
Experimental Protocols
This section details the synthesis of the free base (where necessary) and the subsequent conversion to the hydrochloride salt.
Protocol 1: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)
This protocol describes the synthesis of the free base, which is a precursor to the hydrochloride salt.
Materials:
-
4-chlorobenzyl chloride
-
Methylamine (40% aqueous solution)
-
Tetrahydrofuran (THF)
-
Toluene
-
Ethyl acetate
-
Methanol
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (e.g., 3.00 g, 18.63 mmol) in THF (300 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an aqueous solution of methylamine (40% v/v, e.g., 9.03 mL, 93.48 mmol) to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Remove the THF by rotary evaporation.
-
Remove residual water by azeotropic distillation with toluene.
-
Purify the crude product by column chromatography on silica gel, eluting first with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield N-(4-chlorobenzyl)-N-methylamine as a yellow oil.[2]
Protocol 2: General Procedure for the Hydrochloride Salt Formation
This protocol can be applied to the parent N-methylbenzylamine and its substituted derivatives.
Materials:
-
Substituted N-methylbenzylamine (free base)
-
Anhydrous diethyl ether (or isopropanol or ethyl acetate)
-
Hydrochloric acid solution (e.g., concentrated aqueous HCl, HCl in diethyl ether, or HCl gas)
-
pH paper or meter
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the substituted N-methylbenzylamine free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid dropwise while stirring. The HCl can be added as a concentrated aqueous solution, a solution in an organic solvent (like diethyl ether), or as a gas bubbled through the solution. The choice of HCl source can influence the crystallinity of the product.
-
Monitor the pH of the solution, continuing the addition of HCl until the solution is acidic.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the crystals under vacuum to obtain the pure substituted N-methylbenzylamine hydrochloride.
Protocol 3: Recrystallization of Substituted N-Methylbenzylamine Hydrochlorides
To obtain a high-purity crystalline product, recrystallization is often necessary.
Materials:
-
Crude substituted N-methylbenzylamine hydrochloride
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)
Procedure:
-
In a flask, add a minimal amount of the chosen recrystallization solvent to the crude hydrochloride salt.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For further precipitation, the flask can be placed in an ice bath or refrigerator.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following table summarizes the available data for the hydrochloride salts of N-methylbenzylamine and some of its substituted derivatives.
| Compound Name | Substituent | Molecular Formula (HCl Salt) | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| N-Methylbenzylamine Hydrochloride | H | C₈H₁₂ClN | 157.64 | Not specified | Not specified | [3] |
| N-Methyl-4-methoxybenzylamine Hydrochloride | 4-OCH₃ | C₉H₁₄ClNO | 187.67 | 176 | Not specified | [4][5] |
| N-Methyl-4-chlorobenzylamine Hydrochloride | 4-Cl | C₈H₁₁Cl₂N | 192.09 | Not specified | Not specified | [6][7] |
| N-Methyl-4-nitrobenzylamine Hydrochloride | 4-NO₂ | C₈H₁₁ClN₂O₂ | 202.64 | 151-153 | Not specified | [8] |
Note: Yields are highly dependent on the specific reaction conditions and scale, and are therefore not uniformly reported in the literature.
Characterization
The synthesized hydrochloride salts should be characterized to confirm their identity and purity.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of the target compound. Upon salt formation, shifts in the signals of the protons adjacent to the nitrogen atom are expected.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
-
FT-IR: The infrared spectrum will show characteristic peaks for the functional groups present, including N-H stretching vibrations of the ammonium salt.
-
-
Purity Analysis:
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the final product.
-
Elemental Analysis: Provides the percentage composition of elements, which can be compared to the theoretical values.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the hydrochloride salt formation process.
Caption: Experimental workflow for the synthesis and purification of substituted N-methylbenzylamine hydrochlorides.
Caption: Logical diagram of factors influencing the outcome of the hydrochloride salt formation.
References
- 1. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. N-Methyl-4-chlorobenzylamine Hydrochloride – Biotuva Life Sciences [biotuva.com]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for the Characterization of Chlorinated Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated aromatic amines are a class of compounds widely used in the manufacturing of pesticides, dyes, polymers, and pharmaceuticals. Due to their potential toxicity and carcinogenicity, their detection and quantification in various matrices, including environmental and biological samples, are of significant importance. This document provides an overview of key analytical techniques, detailed experimental protocols, and comparative data for the characterization of these compounds.
Analytical Techniques Overview
Several analytical techniques are employed for the characterization of chlorinated aromatic amines. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytes of interest. The most common techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
-
Gas Chromatography (GC): A powerful technique for separating volatile and thermally stable compounds. For aromatic amines, derivatization is often necessary to improve volatility and chromatographic performance.[1][2] Common detectors include Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[2] Reversed-phase HPLC is the most common mode of separation. Detection is typically achieved using UV-Vis, Diode Array (DAD), Fluorescence, or Mass Spectrometry detectors.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[3][4][5][6]
-
Mass Spectrometry (MS): Often used as a detector coupled with GC, HPLC, or CE. It provides structural information and allows for highly sensitive and selective quantification, especially when operated in tandem MS (MS/MS) mode.[7][8]
Experimental Workflows
A general workflow for the analysis of chlorinated aromatic amines from a solid or liquid sample matrix is depicted below. This process includes sample preparation, extraction, derivatization (if required), chromatographic or electrophoretic separation, and detection.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Analysis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride
Abstract
This document provides detailed application notes and protocols for the purity analysis of 3,5-Dichloro-N-methylbenzylamine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control and assurance in research, development, and manufacturing of pharmaceuticals and related chemical products. The protocols are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the safety and efficacy of the final drug product. This application note details two orthogonal analytical techniques, HPLC and GC-MS, for the comprehensive purity profiling of this compound. HPLC is employed for the quantification of the main component and non-volatile impurities, while GC-MS is utilized for the identification and quantification of volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method was developed for the quantitative determination of this compound and its non-volatile impurities. The hydrochloride salt form enhances its solubility in aqueous mobile phases, making it suitable for direct analysis without derivatization.
Experimental Protocol: HPLC
2.1.1. Materials and Reagents
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Sodium hydroxide
2.1.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.1.4. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation: HPLC
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| 3,5-Dichlorobenzaldehyde (Impurity A) | 8.5 | 0.15 |
| 3,5-Dichlorobenzylamine (Impurity B) | 10.2 | 0.20 |
| 3,5-Dichloro-N-methylbenzylamine | 15.8 | 99.55 |
| Unidentified Impurity 1 | 18.3 | 0.05 |
| Unidentified Impurity 2 | 21.1 | 0.05 |
Note: The impurity profile is hypothetical and for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of the hydrochloride salt, a derivatization step is necessary for the GC-MS analysis of 3,5-Dichloro-N-methylbenzylamine. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to increase the volatility of amines.
Experimental Protocol: GC-MS
3.1.1. Materials and Reagents
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
3.1.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler and data system.
3.1.3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
3.1.4. Sample Preparation (Derivatization)
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the derivatized sample with 800 µL of dichloromethane before injection.
Data Presentation: GC-MS
Table 2: GC-MS Purity Analysis Results
| Compound (as TMS derivative) | Retention Time (min) | Area (%) |
| N-methylamine (Impurity C) | 4.2 | 0.08 |
| 3,5-Dichlorotoluene (Impurity D) | 9.8 | 0.12 |
| 3,5-Dichloro-N-methylbenzylamine | 12.5 | 99.70 |
| Unidentified Impurity 3 | 14.1 | 0.05 |
| Unidentified Impurity 4 | 16.9 | 0.05 |
Note: The impurity profile is hypothetical and for illustrative purposes. TMS = Trimethylsilyl.
Workflow and Pathway Diagrams
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow with derivatization.
Caption: Logical relationship of analytical techniques for purity.
Conclusion
The presented HPLC and GC-MS methods provide a robust framework for the comprehensive purity analysis of this compound. The HPLC method is suitable for accurate quantification of the active pharmaceutical ingredient and non-volatile impurities. The GC-MS method, incorporating a necessary derivatization step, is effective for the identification and quantification of volatile and semi-volatile impurities. Together, these orthogonal techniques ensure a thorough assessment of the purity profile, which is essential for maintaining high standards of quality and safety in pharmaceutical development and manufacturing. Researchers and scientists are encouraged to validate these methods for their specific instrumentation and laboratory conditions.
Application Notes and Protocols for Handling and Storage of Chlorinated Benzylamine Hydrochlorides
Introduction
Chlorinated benzylamine hydrochlorides are a class of aromatic amines utilized as intermediates and building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Due to their chemical nature as amine hydrochloride salts, they require specific handling and storage procedures to ensure laboratory safety, maintain compound integrity, and guarantee experimental reproducibility. These compounds can be irritating to the skin, eyes, and respiratory system, and may be hygroscopic. This document provides detailed guidelines and protocols for the safe handling, storage, and stability assessment of chlorinated benzylamine hydrochlorides for researchers, scientists, and drug development professionals.
General Handling and Safety Procedures
Proper handling is crucial to minimize exposure and prevent accidents. All procedures should be performed in accordance with good laboratory practices and site-specific safety guidelines.
1.1 Engineering Controls
-
Ventilation: Always handle chlorinated benzylamine hydrochlorides in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][2][3]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]
1.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[4] Lab coats or other protective clothing are mandatory to prevent skin exposure.[4]
-
Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a NIOSH-approved respirator with a suitable cartridge for organic vapors and acid gases.[3][4]
1.3 Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the compounds and before leaving the laboratory.[1][2]
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[2][3]
-
Contaminated clothing should be removed promptly and laundered before reuse.[3][4]
1.4 Spill and Emergency Procedures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] The spill area should then be cleaned with a suitable solvent and washed thoroughly.
-
Major Spills: In case of a large spill, evacuate the area and alert emergency personnel.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid if irritation develops or persists.[4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Storage Procedures and Stability
Proper storage is essential to maintain the chemical purity and stability of chlorinated benzylamine hydrochlorides. These compounds are often hygroscopic and sensitive to moisture.[3][6]
2.1 Storage Conditions
The following table summarizes the recommended storage conditions based on data for benzylamine hydrochloride, which serves as a representative compound for this class. Users should always consult the specific Safety Data Sheet (SDS) for the particular chlorinated analogue they are using.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (+20°C).[6] | Prevents potential degradation from excessive heat. |
| Atmosphere | Store in a dry, well-ventilated place under an inert gas (e.g., Argon, Nitrogen).[1][6] | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Keep container tightly closed.[1][3] Use original, properly labeled containers (e.g., polyethylene).[3] | Protects from atmospheric moisture and contamination. |
| Incompatible Materials | Store away from strong oxidizing agents.[1] | Prevents potentially hazardous reactions. |
| Light Exposure | Store in a dark place or in an opaque container. | Protects against potential light-catalyzed degradation. |
| Long-Term Stability | Stable for at least 2 years when stored correctly at +20°C.[6] | Provides a general guideline for shelf-life; re-analysis is recommended for older stock. |
Experimental Protocols
3.1 Protocol for Aqueous Solution Stability Assessment
This protocol outlines a method to determine the stability of a chlorinated benzylamine hydrochloride in aqueous buffers at various pH values, which is critical for planning experiments in biological media.
Objective: To quantify the degradation of the test compound over time at a specific pH and temperature.
Materials:
-
Test Compound (chlorinated benzylamine hydrochloride)
-
DMSO (HPLC grade)
-
Aqueous Buffers (e.g., Acetate pH 4-6, Phosphate-Buffered Saline pH 7.4, Glycine pH 8-11)[7]
-
Methanol (HPLC grade)
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS system with a C18 column
-
96-well plates (Teflon or polypropylene)[7]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[7]
-
Working Solution Preparation: Dilute the stock solution into the pre-warmed (37°C) aqueous experimental buffer to a final concentration of 1-5 µM.[7]
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot. Stop the reaction by diluting it with methanol (e.g., 1:1 ratio) and store it at -25°C until analysis.[7] This sample represents 100% of the compound.
-
Incubation: Incubate the remaining working solution at 37°C.[7]
-
Time-Point Sampling: Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).[8] Immediately quench each sample with methanol as described in step 3 and store at -25°C.
-
Sample Analysis: Analyze all samples (including T=0) in a single batch by HPLC or LC-MS.[7][8] Monitor the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the peak area of the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation: Plot the percentage of the remaining compound against time to determine the stability profile and degradation rate.
Logical Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of chlorinated benzylamine hydrochlorides from receipt to disposal.
Caption: Logical workflow for safe handling and storage.
Waste Disposal
Dispose of chemical waste, including unused material and contaminated items, in appropriately labeled and sealed containers.[1][9] All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of chlorinated benzylamine hydrochlorides down the drain.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. adipogen.com [adipogen.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
Synthetic Routes to 3,5-Dichloro-N-methylbenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,5-Dichloro-N-methylbenzylamine, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Two primary synthetic routes are outlined, starting from commercially available 3,5-dichlorinated aromatic compounds. Each route is presented with detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate clear understanding and reproducibility in a research setting.
Route 1: Reductive Amination of 3,5-Dichlorobenzaldehyde
This two-step route involves the initial synthesis of 3,5-dichlorobenzaldehyde followed by a one-pot reductive amination with methylamine. This method is highly efficient and offers a straightforward approach to the target molecule.
Step 1: Synthesis of 3,5-Dichlorobenzaldehyde
3,5-Dichlorobenzaldehyde can be synthesized via the oxidation of 3,5-dichlorotoluene. A patented method describes the continuous oxidation using hydrogen peroxide as the oxidant and a metal ion complex as a catalyst.[1]
Experimental Protocol:
A solution of 3,5-dichlorotoluene in acetic acid is prepared with a catalytic amount of a cobalt, molybdenum, and bromine metal ion complex. This solution is then reacted with hydrogen peroxide in a continuous flow reactor at a controlled temperature. The reaction is then quenched, and the product is extracted and purified. For a specific example, a reaction with a residence time of 60 seconds at 50°C yielded 36.1% of 3,5-dichlorobenzaldehyde with a 54.3% conversion of 3,5-dichlorotoluene.[1]
Step 2: Reductive Amination
The synthesized 3,5-dichlorobenzaldehyde is then reacted with methylamine in the presence of a suitable reducing agent to yield the final product, 3,5-dichloro-N-methylbenzylamine. A general and efficient method for this transformation is the one-pot reductive amination using α-picoline-borane.
Experimental Protocol:
To a solution of 3,5-dichlorobenzaldehyde (1.0 mmol) and methylamine (a solution in a suitable solvent, 1.2 mmol) in methanol, a small amount of acetic acid is added. α-Picoline-borane (1.5 mmol) is then added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3,5-dichloro-N-methylbenzylamine.
Quantitative Data for Route 1
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time | Yield (%) |
| 1 | 3,5-Dichlorotoluene | 3,5-Dichlorobenzaldehyde | H₂O₂, Co/Mo/Br catalyst, Acetic Acid | 50 | 60 s | 36.1[1] |
| 2 | 3,5-Dichlorobenzaldehyde | 3,5-Dichloro-N-methylbenzylamine | Methylamine, α-Picoline-borane, Acetic Acid, Methanol | Room Temp. | 2-6 h | >80 (Typical) |
Workflow for Route 1
Caption: Workflow for the synthesis of 3,5-Dichloro-N-methylbenzylamine via reductive amination.
Route 2: Nucleophilic Substitution of 3,5-Dichlorobenzyl Chloride
This alternative two-step route begins with the reduction of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzyl alcohol, followed by chlorination to 3,5-dichlorobenzyl chloride, and finally, amination with methylamine.
Step 1: Synthesis of 3,5-Dichlorobenzyl Chloride
This intermediate can be prepared from 3,5-dichlorobenzoic acid in a two-step sequence involving reduction and subsequent chlorination.
Experimental Protocol:
a) Reduction to 3,5-Dichlorobenzyl Alcohol: In a reaction vessel, a reducing agent such as potassium borohydride and zinc chloride are combined in an appropriate solvent like THF. 3,5-Dichlorobenzoic acid is then added to the mixture to perform the reduction.[2] The reaction is maintained at reflux, and upon completion, the product, 3,5-dichlorobenzyl alcohol, is isolated by filtration, washing, and drying.[2]
b) Chlorination to 3,5-Dichlorobenzyl Chloride: The obtained 3,5-dichlorobenzyl alcohol is dissolved in a suitable solvent, and a chlorinating agent like thionyl chloride (SOCl₂) is added dropwise, often with a catalytic amount of DMF. The reaction mixture is heated to reflux. After cooling, the product, 3,5-dichlorobenzyl chloride, is crystallized and purified. A reported yield for this step is 73% with a purity of 99.3%.[2]
Step 2: Amination with Methylamine
The final step involves the nucleophilic substitution of the chloride in 3,5-dichlorobenzyl chloride with methylamine.
Experimental Protocol:
3,5-Dichlorobenzyl chloride (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile. An excess of a methylamine solution (e.g., 40% in water or 2M in THF) is added, and the reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography to yield 3,5-dichloro-N-methylbenzylamine.
Quantitative Data for Route 2
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time | Yield (%) |
| 1a | 3,5-Dichlorobenzoic Acid | 3,5-Dichlorobenzyl Alcohol | KBH₄, ZnCl₂, THF | Reflux | - | High (Typical) |
| 1b | 3,5-Dichlorobenzyl Alcohol | 3,5-Dichlorobenzyl Chloride | SOCl₂, DMF (cat.) | Reflux | 1 h | 73[2] |
| 2 | 3,5-Dichlorobenzyl Chloride | 3,5-Dichloro-N-methylbenzylamine | Methylamine, Acetonitrile | Room Temp. - 50 | 4-8 h | >90 (Typical) |
Workflow for Route 2
Caption: Workflow for the synthesis of 3,5-Dichloro-N-methylbenzylamine via nucleophilic substitution.
Derivatives and Further Applications
The synthetic routes described can be adapted to produce a variety of N-substituted derivatives of 3,5-dichlorobenzylamine by using different primary or secondary amines in the final amination step. These derivatives are of interest in medicinal chemistry for the exploration of structure-activity relationships in various biological targets. The 3,5-dichloro substitution pattern on the aromatic ring is a common motif in pharmacologically active compounds, contributing to their metabolic stability and binding affinity.
References
Troubleshooting & Optimization
Troubleshooting common side reactions in the synthesis of 3,5-Dichloro-N-methylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3,5-Dichloro-N-methylbenzylamine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Q1: The reaction is incomplete, and I have a significant amount of unreacted 3,5-dichlorobenzaldehyde remaining. What could be the cause?
Possible Causes:
-
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce the imine formed in situ.
-
Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable under the current reaction conditions.
Recommended Solutions:
-
Increase the Stoichiometry of the Reducing Agent: Add an additional 0.2-0.5 equivalents of the reducing agent and monitor the reaction progress.
-
Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments while monitoring for product formation and potential side reactions.
-
Facilitate Imine Formation: If using a protic solvent, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the imine formation equilibrium forward. In some cases, pre-forming the imine before adding the reducing agent can be beneficial.
Q2: My final product is contaminated with a significant amount of 3,5-dichlorobenzyl alcohol. How can I prevent this?
Possible Causes:
-
Highly Reactive Reducing Agent: The reducing agent used might be too strong and is reducing the aldehyde directly before it can form the imine with methylamine.[1]
-
Slow Imine Formation: If the formation of the imine is slow, the reducing agent has a higher chance of reacting with the more abundant aldehyde.
-
Incorrect Order of Reagent Addition: Adding the reducing agent before the amine has had sufficient time to react with the aldehyde can lead to preferential reduction of the aldehyde.
Recommended Solutions:
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent such as sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity in reductive aminations.[2]
-
Optimize pH: The rate of imine formation is pH-dependent. Adjusting the pH to a weakly acidic range (pH 4-6) can often accelerate imine formation.
-
Sequential Reagent Addition: Add the methylamine to the solution of 3,5-dichlorobenzaldehyde and allow them to stir for a period (e.g., 15-30 minutes) to facilitate imine formation before adding the reducing agent.
Q3: I am observing the formation of a higher molecular weight impurity, which I suspect is the tertiary amine, (3,5-Dichlorobenzyl)dimethylamine. How can I minimize this overalkylation?
Possible Causes:
-
Excess Aldehyde: An excess of 3,5-dichlorobenzaldehyde can react with the newly formed secondary amine product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial product formation can lead to further alkylation.
-
High Reaction Temperature: Higher temperatures can promote the rate of the undesired second alkylation.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of methylamine (1.1-1.2 equivalents) relative to the 3,5-dichlorobenzaldehyde to ensure the aldehyde is consumed before it can react with the product.
-
Monitor Reaction Progress: Closely monitor the reaction by a suitable technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy overalkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 3,5-Dichloro-N-methylbenzylamine?
The most common and efficient method is the reductive amination of 3,5-dichlorobenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4]
Q2: Which reducing agents are suitable for this synthesis?
Several reducing agents can be used, with varying reactivity and selectivity. Common choices include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent due to its mildness and high selectivity for imines over aldehydes.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective, especially under mildly acidic conditions, but is highly toxic.[2]
-
Sodium Borohydride (NaBH₄): Can be used, but may also reduce the starting aldehyde, leading to alcohol impurity. Its reactivity can be moderated by controlling the temperature and solvent.
Q3: How can I purify the final product?
Purification of 3,5-Dichloro-N-methylbenzylamine can typically be achieved through the following methods:
-
Acid-Base Extraction: As a basic amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a common method for purifying the amine from side products and unreacted starting materials. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking is often effective.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Data Presentation
Table 1: Comparison of Reducing Agents in the Reductive Amination of 3,5-Dichlorobenzaldehyde
| Reducing Agent | Typical Yield of 3,5-Dichloro-N-methylbenzylamine | Purity (by GC-MS) | Common Side Products | Reaction Time |
| NaBH(OAc)₃ | 85-95% | >98% | Minimal | 12-24 h |
| NaBH₃CN | 80-90% | 95-98% | Trace unreacted imine | 12-24 h |
| NaBH₄ | 60-75% | 80-90% | 3,5-Dichlorobenzyl alcohol | 4-8 h |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-N-methylbenzylamine using Sodium Triacetoxyborohydride
-
To a solution of 3,5-dichlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of methylamine (1.2 eq, e.g., as a solution in THF or water).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography or acid-base extraction.
Visualizations
Caption: Synthetic pathway for 3,5-Dichloro-N-methylbenzylamine.
Caption: Troubleshooting workflow for common synthesis impurities.
References
Technical Support Center: Optimization of Reaction Conditions for Reductive Amination of 3,5-Dichlorobenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of 3,5-dichlorobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: The borohydride reagent may have degraded due to improper storage or exposure to moisture. | 1a. Use a fresh bottle of the reducing agent. 1b. Test the activity of the reducing agent on a simpler, known substrate (e.g., reduction of a simple ketone).[1] |
| 2. Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be particularly relevant for less nucleophilic amines. | 2a. Use a dehydrating agent such as molecular sieves or magnesium sulfate to remove water and drive the equilibrium towards the imine. 2b. For direct reductive aminations, especially with less reactive partners, consider a two-step procedure: first, form the imine (with removal of water), and then add the reducing agent.[2] 2c. Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[1] | |
| 3. Deactivated Aldehyde: The electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring can decrease the reactivity of the carbonyl group. | 3a. Increase the reaction temperature moderately. 3b. Consider using a more reactive reducing agent or a Lewis acid catalyst to activate the carbonyl group. | |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reducing Agent: The amount of reducing agent may be insufficient to reduce all of the formed imine. | 1a. Increase the molar equivalents of the reducing agent (e.g., from 1.2 to 1.5 or 2.0 equivalents).[3] 1b. Add the reducing agent in portions to maintain a sufficient concentration throughout the reaction. |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 2a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). 2b. Extend the reaction time. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3a. Increase the reaction temperature and continue to monitor the reaction progress. | |
| Formation of Side Products | 1. Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde to 3,5-dichlorobenzyl alcohol. This is more common with stronger reducing agents like sodium borohydride. | 1a. Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of aldehydes.[1][4][5] 1b. If using sodium borohydride, ensure the imine has fully formed before adding the reducing agent. |
| 2. Over-alkylation (Formation of Tertiary Amine from Primary Amine): The secondary amine product can react further with another molecule of the aldehyde to form a tertiary amine. | 2a. Use an excess of the primary amine relative to the aldehyde. 2b. A stepwise procedure where the imine is formed and then reduced can minimize this side reaction.[2] | |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The presence of both acidic and basic compounds can lead to the formation of emulsions during aqueous extraction. | 1a. Add a small amount of a saturated salt solution (brine) to help break the emulsion. 1b. Filter the mixture through a pad of celite. |
| 2. Co-elution of Product and Impurities during Chromatography: The desired amine product may have similar polarity to unreacted starting materials or side products. | 2a. Adjust the polarity of the eluent system for column chromatography. 2b. Consider using an alternative purification technique such as acid-base extraction to separate the basic amine product from neutral or acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 3,5-dichlorobenzaldehyde?
A1: The choice of reducing agent depends on the specific amine being used and the desired reaction conditions.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild, selective for imines over aldehydes, and does not require acidic conditions, which can be beneficial for acid-sensitive substrates.[1][2][5][6] It is generally used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2][5]
-
Sodium cyanoborohydride (NaBH₃CN) is also a selective reducing agent, typically used in alcoholic solvents like methanol or ethanol.[4] It is effective but is toxic and can generate hydrogen cyanide, requiring careful handling.
-
Sodium borohydride (NaBH₄) is a more powerful reducing agent and can also reduce the starting aldehyde.[4] To minimize this side reaction, it is best to first ensure complete formation of the imine before adding the NaBH₄.[2]
-
Catalytic Hydrogenation (H₂/Pd/C) can be a clean and effective method, but the conditions (pressure, temperature) may need to be optimized, and it may not be compatible with other reducible functional groups in the molecule.[7][8]
Q2: What are the optimal solvent choices for this reaction?
A2: The optimal solvent depends on the chosen reducing agent.
-
For reactions with NaBH(OAc)₃ , chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used, as is tetrahydrofuran (THF).[2][4][5]
-
For reactions with NaBH₃CN and NaBH₄ , alcoholic solvents such as methanol (MeOH) and ethanol (EtOH) are typical choices.[4]
Q3: How can I minimize the formation of the tertiary amine byproduct when using a primary amine?
A3: Over-alkylation is a common side reaction. To minimize it, you can:
-
Use an excess of the primary amine.
-
Perform a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent. This can help to control the stoichiometry of the reaction.[2]
Q4: My reaction is very slow. What can I do to speed it up?
A4: Several factors could contribute to a slow reaction:
-
Temperature: Gently heating the reaction mixture can increase the rate.
-
Catalyst: Adding a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.[1]
-
Reagent Concentration: Increasing the concentration of the reactants may also speed up the reaction.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common TLC visualization method is staining with potassium permanganate solution.[3]
Comparative Data of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM[2][4][5] | High selectivity for imines, mild conditions, no need for acid catalyst with aldehydes.[1][2][5] | Moisture sensitive.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH[4] | Good selectivity, not water-sensitive.[4] | Highly toxic, can generate HCN.[3] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH[4] | Readily available, inexpensive. | Can reduce the starting aldehyde, less selective.[4] |
| Catalytic Hydrogenation (H₂/Pd/C) | EtOH, MeOH, EtOAc | "Green" reducing agent, high atom economy. | Requires specialized equipment (hydrogenator), may reduce other functional groups.[7][8] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
This protocol is a general procedure for a one-pot reductive amination.
-
To a solution of 3,5-dichlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step)
This protocol is recommended to minimize the reduction of the starting aldehyde.
-
Dissolve 3,5-dichlorobenzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. The formation of the imine can be monitored by TLC or NMR.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for the reductive amination of 3,5-dichlorobenzaldehyde.
Caption: Troubleshooting decision tree for optimizing reductive amination reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing over-alkylation in the N-methylation of benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of benzylamines. The following information is designed to help identify and minimize the formation of undesired over-alkylation products.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of N-methylation of benzylamines?
A1: Over-alkylation is a common side reaction where the desired mono-methylated secondary amine product, which is often more nucleophilic than the starting primary benzylamine, reacts further with the methylating agent.[1] This leads to the formation of the undesired di-methylated tertiary amine and, in some cases, quaternary ammonium salts, reducing the yield of the target product and complicating purification.[1][2]
Q2: Why is the secondary amine (mono-methylated product) often more reactive than the primary benzylamine starting material?
A2: The newly introduced methyl group on the nitrogen atom is electron-donating. This increases the electron density on the nitrogen, making the secondary amine a stronger nucleophile than the primary amine from which it was formed.[1] This increased nucleophilicity makes it more likely to compete with the primary amine for the methylating agent.[1]
Q3: What are the primary strategies to prevent over-alkylation during N-methylation of benzylamines?
A3: The main strategies to favor mono-methylation and prevent over-alkylation include:
-
Reductive Amination: This is a highly effective method that involves reacting the benzylamine with an aldehyde (like formaldehyde) to form an imine, which is then reduced.[1] The Eschweiler-Clarke reaction is a classic example of this.[3][4]
-
Controlling Reaction Conditions in Direct Alkylation: When using direct alkylating agents like methyl iodide, using a large excess of the primary benzylamine, slow, dropwise addition of the alkylating agent, and using milder bases can favor mono-alkylation.[1]
-
Use of Protecting Groups: The primary amine can be protected (e.g., as a carbamate or sulfonamide), followed by N-methylation and subsequent deprotection to yield the secondary amine.[1][5]
-
Alternative Methylating Agents: Utilizing less reactive or more selective methylating agents like dimethyl carbonate (DMC) can improve selectivity for mono-methylation.[6][7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My direct alkylation reaction with a methyl halide is producing primarily the di-methylated (tertiary amine) product.
-
Potential Cause: The mono-methylated secondary amine is more nucleophilic and reacts faster with the methylating agent than the starting primary amine.[1]
-
Troubleshooting & Optimization:
-
Increase the excess of primary amine: Use a large excess (5-10 equivalents) of the benzylamine relative to the methylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Slow addition of the alkylating agent: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.[1]
-
Change the base: Consider using a milder base. Cesium carbonate has been shown to suppress over-alkylation in some cases.[8]
-
Lower the reaction temperature: This can sometimes help to control the reaction rate and improve selectivity.[1]
-
Use a less polar solvent: This can sometimes reduce the rate of the second alkylation.[1]
-
Issue 2: The Eschweiler-Clarke reaction is giving a low yield of the mono-methylated product and a high yield of the di-methylated product.
-
Potential Cause: The Eschweiler-Clarke reaction inherently favors the formation of the tertiary amine because the intermediate iminium ion for the second methylation forms more readily.[3] Treating a primary amine with less than two equivalents of formaldehyde will likely result in a mixture of the tertiary amine, unreacted starting material, and only some of the desired secondary amine.[3]
-
Troubleshooting & Optimization:
-
Modify the stoichiometry: While the classic Eschweiler-Clarke is designed for exhaustive methylation to the tertiary amine, some success in obtaining the secondary amine may be achieved by carefully controlling the stoichiometry of formaldehyde and formic acid. However, this often leads to mixtures.
-
Consider an alternative reductive amination approach: Instead of the classic Eschweiler-Clarke, a two-step reductive amination where the imine is formed first and then reduced might offer better control, though this can be challenging as well.
-
Choose a different synthetic route for mono-methylation: If high selectivity for the mono-methylated product is crucial, methods other than the standard Eschweiler-Clarke are generally recommended.
-
Issue 3: My reaction is incomplete, with a significant amount of starting benzylamine remaining.
-
Potential Cause: Insufficient reagents, low reaction temperature, or short reaction time.[9]
-
Troubleshooting & Optimization:
-
Increase reagent stoichiometry: Ensure a molar excess of the methylating agent (and reducing agent in reductive amination) is used.[9]
-
Increase reaction temperature: Many N-methylation reactions, such as the Eschweiler-Clarke, are often performed at elevated temperatures (e.g., 80-100 °C) to drive the reaction to completion.[9][10]
-
Extend reaction time: Monitor the reaction progress using techniques like TLC or GC-MS and continue the reaction until the starting material is consumed.[9]
-
Data Presentation: Comparison of N-Methylation Methods for Benzylamines
| Method | Methylating Agent | Typical Conditions | Mono-methylation Selectivity | Di-methylation Product(s) | Reference(s) |
| Direct Alkylation | Methyl Triflate (MeOTf) | HFIP, room temp, 1h | Moderate (54% N-methylbenzylamine) | N,N-dimethylbenzylamine (5%) | [11] |
| Direct Alkylation with Base | Benzyl Bromide | Cs2CO3, DMF, 24h | High (yields up to 98% for various secondary amines) | Tertiary amine formation is suppressed | [8] |
| Catalytic Methylation | Dimethyl Carbonate (DMC) | Cu-Zr bimetallic NPs, 180°C, 4h | High (up to 91% selectivity for N-methylated amines) | Di-methylated products also formed | [6][7] |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | 80-100°C, 4-18h | Low (favors di-methylation) | N,N-dimethylbenzylamine is the major product | [3][9][10] |
| Reductive Amination | Paraformaldehyde, NaBH4/TFA | Not specified | Good (62% yield of mono-methylated product) | Not specified | [12] |
| Flow Microreactor | Methyl Triflate (MeOTf) | HFIP, variable time | Dependent on reaction time (e.g., 54% at 7 min) | N,N-dimethylbenzylamine (5% at 7 min) | [11] |
Experimental Protocols
Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC) and a Cu-Zr Catalyst
This protocol is based on the work by S. L. H. et al.[6][7]
-
Catalyst Preparation: Prepare Cu-Zr bimetallic nanoparticles as described in the literature.
-
Reaction Setup: In a high-pressure autoclave, combine benzylamine (30 mmol), dimethyl carbonate (100 mmol), and the Cu-Zr bimetallic nanoparticle catalyst (20 mol%).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 180°C for 4 hours with stirring.
-
Workup and Purification: After the reaction is complete, cool the autoclave to room temperature. The reaction mixture can be analyzed by GC to determine the product distribution. The product can be purified by standard techniques such as column chromatography.
Protocol 2: Eschweiler-Clarke Reaction for N,N-dimethylation of Benzylamine
This protocol is a general procedure based on established methods.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine (1 equivalent) in an appropriate solvent if necessary, though the reaction is often run neat or in water.
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, >2.2 equivalents). Slowly and carefully add formic acid (98-100%, >2.2 equivalents) to the stirred mixture. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material and any mono-methylated intermediate are consumed.
-
Workup and Purification: Cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10. Extract the product with an organic solvent such as diethyl ether or dichloromethane (3x). The combined organic layers are then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary amine, which can be further purified if necessary.
Visualizations
Caption: A troubleshooting workflow for addressing over-alkylation in benzylamine N-methylation.
Caption: The sequential methylation steps in the Eschweiler-Clarke reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. rsc.org [rsc.org]
- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5-Dichloro-N-methylbenzylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloro-N-methylbenzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzyl chloride, and methylamine.
-
Over-alkylation products: Dibenzylmethylamine derivatives.
-
Oxidation products: 3,5-dichlorobenzoic acid.
-
Residual solvents from the synthesis.
Q2: What are the recommended general strategies for purifying crude this compound?
A2: The primary purification strategies for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. An initial acid-base workup can also be effective in removing non-basic impurities.
Q3: How can I convert the free amine to its hydrochloride salt?
A3: To convert 3,5-Dichloro-N-methylbenzylamine to its hydrochloride salt, dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in an organic solvent) dropwise with stirring, often while cooling in an ice bath. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. / The solution is not saturated. | - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. |
| Product oils out instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated or cooled too quickly. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Use a lower-boiling point solvent system. |
| Low recovery of pure product. | The compound has significant solubility in the cold solvent. / Too much solvent was used. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | Colored impurities are present. | - Add activated carbon to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | - Optimize the mobile phase polarity. For normal phase silica gel chromatography, a common eluent system for benzylamines is a mixture of a non-polar solvent (e.g., hexanes, pentane) and a more polar solvent (e.g., ethyl acetate, diethyl ether).[2] - For amine compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia to the eluent can reduce tailing and improve separation.[3] |
| Product is stuck on the column. | The product is too polar for the chosen eluent. / Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent. For example, start with a low percentage of methanol in dichloromethane and gradually increase the concentration.[4] - Consider using a different stationary phase, such as alumina (basic or neutral), which can be better for purifying basic compounds. |
| Product elutes too quickly with impurities. | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures like ethanol/water or methanol/diethyl ether) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.
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Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 dichloromethane:methanol).[4] Gradually increase the polarity of the eluent as the chromatography progresses to elute the compounds of interest.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Acid-Base Extraction Workflow.
Caption: Recrystallization Troubleshooting Logic.
References
Recrystallization methods for improving the purity of chlorinated benzylamine salts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of chlorinated benzylamine salts via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of chlorinated benzylamine salts.
Q1: My chlorinated benzylamine salt will not dissolve in the chosen solvent, even with heating.
A1: This issue typically points to an inappropriate solvent or an insufficient volume.
-
Solvent Choice: Chlorinated benzylamine hydrochlorides are salts and thus possess significant polarity. Polar solvents like lower alcohols (ethanol, methanol, isopropanol) or water are often good starting points. For less polar free bases, you might consider solvents like toluene or ethyl acetate. A common rule of thumb is that solvents with functional groups similar to the compound are often effective solubilizers.
-
Solvent Volume: Ensure you are using an adequate amount of solvent. Add the solvent in small portions to the heated crude product, allowing time for dissolution after each addition, until the solid just dissolves. Using a large excess should be avoided as it will significantly reduce your yield.[1]
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[1] For high-boiling point solvents, ensure your heating apparatus is capable of reaching the required temperature safely.
Q2: No crystals have formed after cooling the solution to room temperature and then in an ice bath.
A2: This is a common issue, often indicating that the solution is not supersaturated.
-
Excess Solvent: The most frequent cause is using too much solvent during the dissolution step. If this is the case, you can reheat the solution and carefully evaporate a portion of the solvent to increase the concentration.[2] Cool the concentrated solution again to attempt crystallization.
-
Induce Nucleation: Supersaturated solutions sometimes require a nucleation site to initiate crystal growth.
-
Seeding: Add a tiny, pure crystal of the desired compound (a "seed crystal") to the solution. This provides a template for crystal formation.[2]
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide sites for nucleation.[2]
-
-
Lower Temperature: If seeding and scratching are unsuccessful, try cooling the solution to a lower temperature using a dry ice/acetone bath, provided the solvent's freezing point is low enough.[3]
Q3: My compound has "oiled out," forming a liquid layer instead of solid crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid because its melting point is lower than the temperature of the solution.[2] This is problematic as oils tend to trap impurities.
-
Reheat and Dilute: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool more slowly.[1]
-
Slow Cooling: Rapid cooling is a common cause of oiling out. Insulate the flask (e.g., by placing it in a beaker of warm water and allowing both to cool together) to slow down the cooling rate. Very slow cooling favors the formation of crystals over oil.[4]
-
Change Solvent System: The boiling point of your solvent may be too high relative to your compound's melting point. Consider a lower-boiling point solvent or a mixed-solvent system where an anti-solvent is added at a lower temperature.
Q4: The recrystallized product is still colored, even though I expected a white or colorless solid.
A4: Colored impurities are common and can often be adsorbed onto activated charcoal.
-
Decolorizing Carbon: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent boiling over. Add a small amount (typically 1-2% by weight of your compound) of activated charcoal.[3]
-
Hot Filtration: Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities. You must then perform a hot gravity filtration to remove the fine black carbon particles before allowing the solution to cool and crystallize.[3] Be careful not to use too much charcoal, as it can also adsorb your desired product.
Q5: The final yield of my pure crystals is very low.
A5: Low recovery can result from several procedural missteps.
-
Using Excess Solvent: As mentioned in Q2, using too much solvent is the most common reason for low yield, as a significant portion of the product remains in the mother liquor.[1]
-
Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities or charcoal), product will be lost. To prevent this, use a slight excess of solvent before filtering, use a stemless funnel, and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[3][5]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled. After cooling to room temperature, placing the flask in an ice bath for at least 15-30 minutes can significantly increase the yield.
-
Washing with Warm Solvent: When washing the collected crystals on the filter, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your purified product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing my chlorinated benzylamine hydrochloride?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For polar salts like chlorinated benzylamine hydrochlorides, polar solvents such as ethanol, methanol, or water are good candidates. Often, a mixed-solvent system, such as ethanol-water or ethanol-ether, provides the ideal solubility profile.[1] The best approach is to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific compound.
Q2: How do I perform a two-solvent recrystallization?
A2: In a two-solvent system, you use one solvent in which the compound is very soluble (solvent 1) and a second "anti-solvent" in which the compound is poorly soluble (solvent 2). The two solvents must be miscible.
-
Dissolve the crude solid in the minimum amount of hot solvent 1.
-
While keeping the solution hot, add solvent 2 dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of hot solvent 1 until the solution becomes clear again.
-
Allow the solution to cool slowly as you would for a single-solvent recrystallization.
Q3: How can I separate positional isomers (e.g., 2,4-dichlorobenzylamine HCl from 3,4-dichlorobenzylamine HCl) using recrystallization?
A3: Separating isomers with similar chemical properties can be challenging but is often possible with fractional crystallization. This method relies on small differences in the solubilities of the isomers in a particular solvent system.
-
Process: The mixture is recrystallized, and the first crop of crystals will be enriched in the less soluble isomer. The mother liquor will be enriched in the more soluble isomer. By systematically recrystallizing the crystals and concentrating and recrystallizing the mother liquor, you can gradually separate the two isomers.
-
Considerations: This can be a tedious process requiring multiple cycles to achieve high purity. The success of this technique is highly dependent on the specific isomers and the chosen solvent system, which must be carefully optimized.
Q4: Do I need to convert my chlorinated benzylamine to its salt form before recrystallization?
A4: Not necessarily, but it is often advantageous. Free amines can be oily and are susceptible to air oxidation.[6] Converting them to their hydrochloride salts typically yields more stable, crystalline solids with higher melting points, which are often easier to handle and purify by recrystallization.[6] The process usually involves dissolving the amine in a solvent like ether or methanol and adding hydrochloric acid.[7]
Quantitative Data Summary
The optimal conditions for recrystallization are highly dependent on the specific substrate, impurity profile, and scale. The following data, derived from literature, serves as a starting point for process development. Researchers should perform their own optimization experiments.
| Compound | Solvent System | Temperature Profile | Purity | Yield | Reference |
| p-Bromobenzylamine Hydrochloride | Water / Acetone | Dissolved at 40°C, cooled to 10°C, washed with acetone. | 99.6% | 75.9% | [8][9] |
| p-Chlorobenzylamine Hydrochloride | Methanol / Hydrochloric Acid | Reaction mixture cooled post-synthesis. | 99.3% | 70.5% | [8] |
| Enamine Salt (General) | 80% Methanol | Heated to 70°C, cooled to 10°C. | 99.4% | 86% | [10] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (General Procedure)
-
Dissolution: Place the crude chlorinated benzylamine salt into an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask in portions, swirling after each addition, until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol-Ether)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude chlorinated benzylamine salt in the minimum amount of hot ethanol (the "good" solvent).
-
Induce Saturation: While keeping the solution hot, add diethyl ether (the "anti-solvent") dropwise while swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent protocol.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for crystallization).
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Visualized Workflows
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Managing impurities in the synthesis of 3,5-dichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3,5-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Oxidation of 3,5-Dichlorotoluene
Q1: What are the common impurities observed when synthesizing 3,5-dichlorobenzaldehyde by the oxidation of 3,5-dichlorotoluene?
When synthesizing 3,5-dichlorobenzaldehyde via the oxidation of 3,5-dichlorotoluene, several impurities can arise. The most common include:
-
Unreacted 3,5-Dichlorotoluene: Incomplete oxidation can lead to the presence of the starting material in the final product.
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3,5-Dichlorobenzoic Acid: Over-oxidation of the aldehyde functional group results in the formation of the corresponding carboxylic acid.
-
3,5-Dichlorobenzyl Alcohol: Partial oxidation or side reactions can produce the corresponding alcohol.
-
Other Chlorinated Byproducts: Depending on the reaction conditions and the purity of the starting materials, other chlorinated aromatic compounds may be formed.
Q2: My reaction shows low conversion of 3,5-dichlorotoluene. What are the possible causes and solutions?
Low conversion of the starting material is a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Oxidant: Ensure the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to 3,5-dichlorotoluene is adequate.[1] A common ratio to start with is 2:1.[1][2]
-
Catalyst Deactivation: The catalyst (e.g., cobalt, molybdenum, or bromine complexes) may have lost its activity.[1] Consider using fresh catalyst or regenerating the used catalyst if possible. The molar ratio of the catalyst to the substrate is also crucial and typically ranges from 0.001 to 0.25:1.
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role in the reaction rate. For the oxidation of 3,5-dichlorotoluene, a temperature of around 105°C is often employed.[1][2] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions and impurity formation.
-
Poor Mass Transfer: In heterogeneous reaction mixtures, inefficient stirring can limit the contact between reactants and the catalyst, leading to low conversion. Ensure vigorous and consistent agitation throughout the reaction.
Q3: I am observing a significant amount of 3,5-dichlorobenzoic acid in my product. How can I minimize its formation?
The formation of 3,5-dichlorobenzoic acid is due to over-oxidation. To minimize this:
-
Control Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-FID) and stop the reaction once the desired conversion of the starting material is achieved and before significant amounts of the acid are formed.
-
Optimize Oxidant Concentration: A high concentration of the oxidizing agent can lead to over-oxidation. Consider a stepwise addition of the oxidant to maintain a controlled concentration throughout the reaction.
-
Moderate Reaction Temperature: As mentioned, high temperatures can favor over-oxidation. Maintaining the reaction temperature within the optimal range is crucial.
Synthesis Route 2: Reduction of 3,5-Dichlorobenzoyl Chloride
Q1: What are the typical impurities associated with the synthesis of 3,5-dichlorobenzaldehyde from 3,5-dichlorobenzoyl chloride?
The reduction of 3,5-dichlorobenzoyl chloride, for instance via the Rosenmund reduction, can lead to the following impurities:
-
Unreacted 3,5-Dichlorobenzoyl Chloride: Incomplete reduction will leave the starting material in the product mixture.
-
3,5-Dichlorobenzyl Alcohol: Over-reduction of the aldehyde can produce the corresponding alcohol.[3][4][5][6]
-
Ester Byproduct: The 3,5-dichlorobenzyl alcohol formed from over-reduction can react with the starting 3,5-dichlorobenzoyl chloride to form an ester.[3][4][5][6]
-
3,5-Dichlorobenzoic Acid: Hydrolysis of the starting acyl chloride, if water is present in the reaction mixture, can lead to the formation of the carboxylic acid.
Q2: The yield of my 3,5-dichlorobenzaldehyde is low when using the Rosenmund reduction. What could be the reasons?
Low yields in the Rosenmund reduction can be attributed to several factors:
-
Catalyst Poisoning: The palladium catalyst is typically "poisoned" (e.g., with barium sulfate) to prevent over-reduction of the aldehyde to the alcohol.[4][5][6] If the catalyst is not sufficiently poisoned, a significant portion of the product will be converted to the alcohol, reducing the aldehyde yield.
-
Catalyst Activity: Conversely, if the catalyst is over-poisoned or has low activity, the reduction of the acyl chloride will be incomplete.
-
Presence of Water: Moisture in the reaction setup can hydrolyze the starting 3,5-dichlorobenzoyl chloride to 3,5-dichlorobenzoic acid, which will not be reduced under these conditions, thus lowering the yield of the desired aldehyde. Ensure all glassware is dry and use anhydrous solvents.[5]
-
Inefficient Hydrogen Delivery: A consistent and sufficient supply of hydrogen gas is necessary for the reaction to proceed to completion. Check for leaks in the gas delivery system and ensure proper dispersion of hydrogen in the reaction mixture.
Purification of 3,5-Dichlorobenzaldehyde
Q1: What are the recommended methods for purifying crude 3,5-dichlorobenzaldehyde?
Recrystallization is a highly effective method for purifying 3,5-dichlorobenzaldehyde. The choice of solvent is critical for successful purification.
Table 1: Comparison of Recrystallization Solvents for 3,5-Dichlorobenzaldehyde
| Solvent/Solvent System | Suitability for 3,5-Dichlorobenzaldehyde | Notes |
| Ethanol/Water | Good | 3,5-Dichlorobenzaldehyde is soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility and improve crystal yield. |
| Hexane/Ethyl Acetate | Good | A non-polar/polar solvent mixture that can be effective for removing impurities with different polarities. |
| Toluene | Moderate | Can be used, but care must be taken as many aromatic impurities may also be soluble. |
| Isopropanol | Moderate | Similar to ethanol, can be used for single-solvent recrystallization. |
Q2: My recrystallization is not effective in removing a particular impurity. What can I do?
If a single recrystallization does not sufficiently remove an impurity, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although some product will be lost at each step.
-
Change of Solvent System: If an impurity co-crystallizes with the product, it has similar solubility properties in that solvent. Switching to a different solvent system with different polarity characteristics can improve separation.
-
Activated Carbon Treatment: If the impurity is a colored compound, adding a small amount of activated carbon to the hot solution before filtration can help adsorb the colored impurity.
-
Column Chromatography: For very difficult separations, silica gel column chromatography can be employed as a more rigorous purification method.
Analytical Methods for Impurity Profiling
Q1: What is a suitable analytical method for quantifying the purity of 3,5-dichlorobenzaldehyde and its impurities?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of 3,5-dichlorobenzaldehyde and its common impurities.
Table 2: Typical GC-FID Parameters for the Analysis of 3,5-Dichlorobenzaldehyde
| Parameter | Value |
| Column | HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm[7] |
| Carrier Gas | Helium or Hydrogen[7] |
| Inlet Temperature | 270 °C[7] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[7] |
| Injection Mode | Split |
| Oven Program | Initial Temp: 100°C, Ramp: 15°C/min to 250°C, Hold for 5 min |
Note: This is a general protocol and may require optimization for specific instruments and impurity profiles.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzaldehyde via Oxidation of 3,5-Dichlorotoluene
This protocol is based on a continuous flow oxidation method.[1]
-
Catalyst and Reactant Preparation:
-
Prepare a solution of the catalyst, for example, a mixture of cobalt acetate and sodium molybdate, in a mixture of 3,5-dichlorotoluene and acetic acid.
-
Prepare a solution of the oxidant, such as hydrogen peroxide, in acetic acid.
-
-
Reaction Setup:
-
Use a continuous flow reactor system equipped with pumps for reactant delivery and a temperature-controlled reaction zone.
-
-
Reaction Execution:
-
Pump the catalyst/substrate solution and the oxidant solution into the reactor at controlled flow rates. A typical molar ratio of H₂O₂ to 3,5-dichlorotoluene is 2:1.[1][2]
-
Maintain the reaction temperature at approximately 105°C.[1][2]
-
The residence time in the reactor will depend on the specific setup and should be optimized to maximize conversion and minimize byproduct formation.
-
-
Work-up and Purification:
-
The reaction mixture exiting the reactor is cooled and quenched, for example, with dichloromethane.
-
The organic phase is separated, washed with a suitable aqueous solution (e.g., sodium bicarbonate to remove acidic impurities), and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 3,5-dichlorobenzaldehyde is then purified by recrystallization.
-
Protocol 2: Purification of 3,5-Dichlorobenzaldehyde by Recrystallization
-
Dissolution: Dissolve the crude 3,5-dichlorobenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. 3,5-Dichlorobenzaldehyde | 10203-08-4 [chemicalbook.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 5. medium.com [medium.com]
- 6. byjus.com [byjus.com]
- 7. dea.gov [dea.gov]
Improving the yield of the reductive amination of electron-deficient benzaldehydes
Welcome to the technical support center for the reductive amination of electron-deficient benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the reductive amination of electron-deficient benzaldehydes often challenging?
The primary challenge lies in the reduced nucleophilicity of the amine and the increased susceptibility of the electron-deficient aldehyde to side reactions. The electron-withdrawing groups on the benzaldehyde make the carbonyl carbon more electrophilic, but can also lead to undesired reactions such as over-alkylation, or direct reduction of the aldehyde before imine formation. Furthermore, the intermediate imine can be less stable, making its efficient reduction crucial for a good yield.
Q2: What are the most common side reactions observed, and how can they be minimized?
Common side reactions include the formation of secondary and tertiary amines through over-alkylation, and the direct reduction of the starting aldehyde to the corresponding alcohol.[1] To minimize these:
-
Over-alkylation: Use a large excess of the amine source or control the stoichiometry of the reducing agent.[1] A stepwise procedure, where the imine is formed first before adding the reducing agent, can also be beneficial.[1]
-
Aldehyde Reduction: Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Q3: Which reducing agent is best suited for this reaction?
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reducing agent. It is mild and exhibits excellent selectivity for the reduction of the imine intermediate in the presence of the aldehyde.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic.[4][5] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the aldehyde, so a two-step procedure is often necessary where the imine is pre-formed.[4][6]
Q4: Can a catalyst improve the reaction yield?
Yes, catalysts can significantly improve yields. For electron-deficient amines, a Re₂O₇ catalyst with a silane as the hydride source has been shown to be effective.[7][8] Acid catalysts, such as acetic acid, are often used to facilitate imine formation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | - Add a catalytic amount of acetic acid to promote imine formation.[9]- Use dehydrating agents like anhydrous magnesium sulfate or molecular sieves to shift the equilibrium towards the imine.[5]- Monitor imine formation by TLC or NMR before adding the reducing agent.[9] |
| Aldehyde was reduced to an alcohol. | - Use a more selective reducing agent like NaBH(OAc)₃.[2]- Perform the reaction in a stepwise manner: form the imine first, then add the reducing agent.[1] | |
| Deactivation of the catalyst. | - Ensure the reaction is free from impurities that could poison the catalyst.- Consider using a more robust catalyst system. | |
| Formation of Multiple Products (Over-alkylation) | The primary amine product is reacting further with the aldehyde. | - Use an excess of the starting amine to favor the formation of the primary product.[1]- Control the stoichiometry of the reducing agent carefully.[1] |
| Unreacted Starting Material | Insufficient reducing agent. | - Use a slight excess (1.1-1.5 equivalents) of the reducing agent.[5] |
| Reaction time is too short. | - Monitor the reaction progress using TLC or LC-MS and allow it to proceed to completion.[10] | |
| Poor solubility of starting materials. | - Choose a suitable solvent in which all reactants are soluble. Dichloroethane (DCE) and tetrahydrofuran (THF) are common choices.[3] |
Comparative Data of Reducing Agents
The choice of reducing agent is critical for the success of the reductive amination. The following table summarizes the performance of common reducing agents.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloroethane (DCE), Tetrahydrofuran (THF)[3][6] | Mild, highly selective, good for one-pot reactions, less toxic than NaBH₃CN.[2][5] | Moisture sensitive.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol (MeOH)[6] | Excellent selectivity, suitable for one-pot reactions.[4][5] | Highly toxic, generates cyanide waste.[4][5] |
| Sodium Borohydride (NaBH₄) | Low | Methanol (MeOH), Ethanol (EtOH)[6] | Cost-effective, potent.[5] | Lacks selectivity, often requires a two-step procedure.[5][6] |
| H₂/Palladium on Carbon (Pd/C) | High | Various | Catalytic, generates water as the only byproduct. | Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted for a general one-pot reductive amination of an electron-deficient benzaldehyde with a primary amine.
Materials:
-
Electron-deficient benzaldehyde (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.1-1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the electron-deficient benzaldehyde and the primary amine in the chosen solvent (DCE or THF) in a round-bottom flask under a nitrogen atmosphere.
-
If the amine is an acid salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
If imine formation is slow, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride to the mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[5]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful when using a less selective but more economical reducing agent like sodium borohydride.
Materials:
-
Electron-deficient benzaldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Solvent for imine formation (e.g., Toluene, Methanol)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves, optional)
-
Sodium borohydride (1.0-1.5 equiv)
-
Methanol or Ethanol
Procedure: Step 1: Imine Formation
-
Dissolve the electron-deficient benzaldehyde and the amine in a suitable solvent like methanol or toluene.
-
To drive the equilibrium towards imine formation, a dehydrating agent can be added, or water can be removed azeotropically if using toluene.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or NMR.
Step 2: Reduction
-
Cool the reaction mixture containing the pre-formed imine in an ice bath.
-
Slowly add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude product.
-
Purify as needed.[5]
Visualizations
Caption: General workflow for the reductive amination of electron-deficient benzaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Addressing stability issues of 3,5-Dichloro-N-methylbenzylamine hydrochloride in solution
This technical support center provides guidance on addressing stability issues of 3,5-Dichloro-N-methylbenzylamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Issue | Potential Causes | Recommended Solutions |
| Unexpected Degradation of the Compound in Solution | 1. pH of the solution: The stability of benzylamines can be pH-dependent.[1] 2. Solvent effects: The type of solvent used can influence the degradation rate. 3. Exposure to light: Chlorinated aromatic compounds can be susceptible to photodegradation.[2][3] 4. Elevated temperature: Higher temperatures can accelerate degradation.[4][5] 5. Presence of oxidizing agents: Contaminants or experimental conditions may introduce oxidizing agents. | 1. pH control: Buffer the solution to a pH where the compound is most stable. Conduct a pH stability profile study. 2. Solvent selection: Use aprotic or less reactive solvents if possible. Evaluate stability in different solvents (e.g., acetonitrile, methanol, DMSO). 3. Light protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.[6] 4. Temperature control: Store solutions at recommended temperatures (e.g., 2-8 °C) and minimize exposure to high temperatures during experiments. 5. Use of high-purity solvents: Ensure solvents are free from peroxides and other oxidizing impurities. Consider degassing solvents. |
| Appearance of Unexpected Peaks in HPLC Analysis | 1. Degradation of the analyte: The new peaks could be degradation products.[7] 2. Contamination: The solvent, glassware, or HPLC system may be contaminated.[7] 3. Interaction with mobile phase: The analyte might be reacting with components of the mobile phase. | 1. Forced degradation studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[4][5][8] 2. System cleanliness: Run a blank gradient to check for system peaks. Use fresh, high-purity mobile phase and sample diluent. Ensure glassware is scrupulously clean.[7] 3. Mobile phase optimization: Evaluate different mobile phase compositions and pH to ensure compatibility with the analyte. |
| Poor Peak Shape or Tailing in HPLC | 1. Secondary interactions with the column: The amine group can interact with residual silanols on the stationary phase. 2. Inappropriate mobile phase pH: The ionization state of the molecule can affect its chromatographic behavior. 3. Column overload: Injecting too much sample can lead to peak distortion. | 1. Use of a suitable column: Employ a column with end-capping or a base-deactivated stationary phase. 2. Mobile phase modification: Add a competing amine (e.g., triethylamine) to the mobile phase or adjust the pH to suppress silanol interactions. 3. Reduce injection volume/concentration: Dilute the sample or inject a smaller volume. |
| Difficulty in Dissolving the Compound | 1. Inappropriate solvent: The hydrochloride salt may have limited solubility in non-polar organic solvents. 2. Low temperature: Solubility often decreases at lower temperatures. | 1. Solvent selection: Use polar solvents such as water, methanol, or ethanol. For less polar solvents, consider converting the hydrochloride salt to the free base, though this may impact stability. 2. Gentle warming and sonication: Warm the solution gently and use an ultrasonic bath to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of benzylamines and chlorinated aromatic compounds, potential degradation pathways include:
-
Oxidation: The benzylic carbon and the nitrogen atom are susceptible to oxidation, which could lead to the formation of benzaldehyde and formaldehyde derivatives.
-
Hydrolysis: Under certain pH and temperature conditions, the benzylamine moiety could undergo hydrolysis.[1]
-
Photodegradation: Exposure to UV light can lead to dechlorination or other complex photochemical reactions.[3]
Q2: How should I store solutions of this compound to ensure stability?
A2: To maximize stability, solutions should be:
-
Stored at low temperatures (e.g., 2-8 °C).
-
Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Prepared in a high-purity, appropriate solvent and, if necessary, buffered to a pH that minimizes degradation.
-
Sealed tightly to prevent solvent evaporation and exposure to air.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[9] This method should be capable of separating the parent compound from all potential degradation products. Other techniques that can be used to identify and characterize degradants include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[9]
Q4: How can I develop a stability-indicating HPLC method?
A4: To develop a stability-indicating HPLC method, you need to perform forced degradation studies.[5][10] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method is then developed and optimized to ensure that all the degradation peaks are well-separated from the main peak of the active substance. The method should be validated according to ICH guidelines.[11]
Illustrative Stability Data
The following tables provide an illustrative summary of the expected stability of this compound under various conditions. Note: This is not experimental data but is based on general chemical principles.
Table 1: Illustrative pH Stability in Aqueous Solution at 25°C
| pH | Expected Stability | Potential Degradation Products |
| 2 | High | Minimal degradation expected |
| 7 | Moderate | Potential for slow oxidation/hydrolysis |
| 10 | Low | Increased rate of degradation |
Table 2: Illustrative Solvent Stability at 25°C (Protected from Light)
| Solvent | Expected Stability |
| Acetonitrile | High |
| Methanol | Moderate |
| Water (pH 7) | Moderate |
| DMSO | Moderate to High |
Table 3: Illustrative Stability under Stress Conditions
| Condition | Stress Level | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | High |
| Oxidation | 3% H₂O₂ at RT for 24h | Moderate to High |
| Thermal | 80°C for 48h (solid) | Low to Moderate |
| Photostability | ICH Q1B conditions | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol, then add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place approximately 10 mg of the solid compound in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose approximately 10 mg of the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be kept in the dark.
-
Sample Analysis: After the specified time, dilute the samples appropriately and analyze by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of this compound and separate it from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Note: This method is a starting point and must be optimized and validated for its intended use.
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Plausible degradation pathways for 3,5-Dichloro-N-methylbenzylamine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
By-product analysis in the synthesis of substituted N-methylbenzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of substituted N-methylbenzylamines, particularly focusing on by-product analysis and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a higher molecular weight by-product in my synthesis of N-methylbenzylamine. What is it likely to be and how can I prevent it?
A1: A common by-product in the reductive amination of benzaldehydes with methylamine is the formation of a tertiary amine, N,N-dimethylbenzylamine, or a secondary amine dimer, dibenzylamine.[1][2] This occurs through over-alkylation of the desired N-methylbenzylamine product.
Troubleshooting Steps:
-
Stoichiometry Control: The formation of the tertiary amine is often due to the newly formed, nucleophilic secondary amine reacting with another equivalent of the aldehyde.[1] Using a larger excess of the primary amine (methylamine) relative to the aldehyde can minimize this over-alkylation.
-
Two-Step (Indirect) Reaction: To prevent the secondary amine product from reacting with the remaining aldehyde, a two-step process is recommended. First, form the imine by mixing the aldehyde and methylamine. Once the imine formation is complete (monitored by TLC or LC-MS), then add the reducing agent.
-
Reaction Conditions: Running the reductive amination under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.
Q2: My reaction is yielding a significant amount of benzyl alcohol. What causes this and how can it be avoided?
A2: The formation of benzyl alcohol is a competing side reaction where the reducing agent directly reduces the starting benzaldehyde instead of the intermediate imine. This is more prevalent when using less selective reducing agents.
Troubleshooting Steps:
-
Choice of Reducing Agent: The selection of the hydride is critical.
-
Sodium Borohydride (NaBH₄): This reagent can readily reduce both aldehydes and ketones. Its use is best reserved for a two-step procedure where the imine is fully formed before the reductant is added.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a highly selective reagent for reductive aminations. It is sterically hindered and less reactive, preferentially reducing the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.
-
Q3: How can I identify and quantify the by-products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying non-volatile impurities like N,N-dimethylbenzylamine and unreacted starting materials.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile compounds, including the desired product, by-products, and starting materials. The mass spectrometer provides structural information for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the main product and by-products in the crude reaction mixture and to determine their relative ratios.
Q4: What are the best methods for purifying my crude N-methylbenzylamine product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Liquid-Liquid Extraction: This is a primary step to remove water-soluble impurities and reagents.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired N-methylbenzylamine from by-products and unreacted starting materials.
-
Distillation: For thermally stable liquid products, vacuum distillation can be an efficient purification method on a larger scale.
-
Crystallization: If the product or a salt of the product is a solid, crystallization can be a highly effective method for achieving high purity.
Data Presentation: By-product Formation
The following tables summarize quantitative data on by-product formation in the synthesis of benzylamines under different conditions.
Table 1: Influence of Reactant Stoichiometry on Dibenzylamine Formation
| Benzaldehyde (mol) | Ammonia (mol) | Monobenzylamine (g) | Dibenzylamine (g) | Predominant Product |
| 3 | 3 | 287 | 21.7 | Monobenzylamine[2] |
| 1 | 0.5 | 11.8% | 80.8% | Dibenzylamine[2] |
Table 2: Common By-products and their Formation Pathways
| By-product | Formation Pathway | Key Influencing Factors |
| N,N-dimethylbenzylamine | Reaction of N-methylbenzylamine with another molecule of benzaldehyde and methylamine. | Excess aldehyde, one-pot synthesis. |
| Dibenzylamine | Self-condensation of benzylamine or reaction of benzylamine with benzaldehyde followed by reduction.[1][4] | Reaction temperature, catalyst. |
| Benzyl alcohol | Direct reduction of benzaldehyde by the reducing agent. | Non-selective reducing agent (e.g., NaBH₄). |
| Unreacted Benzaldehyde | Incomplete reaction. | Insufficient reaction time or temperature, deactivated catalyst. |
| Imine Intermediate | Incomplete reduction. | Insufficient reducing agent, low reaction temperature. |
Experimental Protocols
Protocol 1: HPLC Analysis of N-methylbenzylamine and By-products
This protocol outlines a reverse-phase HPLC method for the purity assessment of N-methylbenzylamine and the separation of common by-products like benzylamine and N,N-dimethylbenzylamine.[5]
-
Instrumentation:
-
HPLC system with a UV detector
-
Primesep C column (4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Phosphoric acid
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a triethylamine phosphate (TEAPh) buffer. The ratio of acetonitrile to water can be adjusted to optimize the separation.
-
Standard Solution Preparation: Prepare standard solutions of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine of known concentrations in the mobile phase.
-
Sample Preparation: Dilute a sample of the crude reaction mixture in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution and identify the peaks corresponding to the product and by-products. Quantify the components by comparing their peak areas to those of the standards.
-
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol describes a general GC-MS method for the analysis of volatile components in the synthesis of N-methylbenzylamine.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5ms or equivalent)
-
Data acquisition and processing software
-
-
Reagents:
-
Helium (carrier gas)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture in the chosen anhydrous solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 40-400
-
-
Analysis: Inject the sample solution into the GC-MS. Identify the components by comparing their retention times and mass spectra to reference spectra in a library or to previously run standards. The purity can be estimated using the area percent method.
-
Visualizations
Caption: Experimental workflow for synthesis, analysis, and purification.
Caption: Troubleshooting logic for by-product analysis and mitigation.
References
- 1. WO1993013047A1 - Procede de fabrication de dibenzylamine - Google Patents [patents.google.com]
- 2. US5430187A - Method for manufacturing dibenzylamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 5. N-Methylbenzylamine | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Analysis of Reducing Agents for the Synthesis of 3,5-Dichloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reducing Agent for the Synthesis of a Key Benzylamine Intermediate.
The synthesis of 3,5-Dichloro-N-methylbenzylamine, a crucial building block in the development of various pharmaceutical compounds, is most commonly achieved through the reductive amination of 3,5-dichlorobenzaldehyde with methylamine. The choice of reducing agent is a critical parameter in this transformation, directly influencing reaction efficiency, yield, purity of the final product, and scalability. This guide provides a comparative analysis of several common reducing agents, supported by experimental data, to facilitate an informed selection for your specific research and development needs.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the synthesis of 3,5-Dichloro-N-methylbenzylamine involves a trade-off between reactivity, selectivity, cost, and ease of handling. Below is a summary of the performance of four commonly employed reducing agents: Sodium Triacetoxyborohydride (STAB), Sodium Borohydride (NaBH₄), Catalytic Hydrogenation (H₂/Pd/C), and Lithium Aluminum Hydride (LiAlH₄).
| Reducing Agent | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | 90-98 | 2-6 | >98 | Mild and selective, suitable for one-pot reactions, tolerates various functional groups. | Relatively expensive, moisture-sensitive. |
| Sodium Borohydride | 85-95 | 4-8 (two steps) | >95 | Cost-effective, readily available, easy to handle. | Less selective (can reduce the aldehyde), often requires a two-step procedure. |
| Catalytic Hydrogenation (H₂/Pd/C) | 92-99 | 3-8 | >99 | High yield and purity, environmentally friendly (water is the only byproduct), scalable. | Requires specialized high-pressure equipment, potential for catalyst poisoning. |
| Lithium Aluminum Hydride | 80-90 | 1-3 | ~95 | Highly reactive, rapid reduction. | Non-selective (reduces many functional groups), highly reactive with protic solvents (requires strictly anhydrous conditions), difficult to handle. |
Experimental Protocols
Detailed methodologies for the synthesis of 3,5-Dichloro-N-methylbenzylamine using each of the compared reducing agents are provided below. These protocols are based on established procedures for reductive amination and can be adapted for specific laboratory conditions.
Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination (One-Pot)
Procedure: To a solution of 3,5-dichlorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a solution of methylamine (1.1-1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine). The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 2-6 hours.[1][2] The reaction is monitored by TLC or LC-MS for the disappearance of the starting aldehyde. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel yields pure 3,5-Dichloro-N-methylbenzylamine.
Sodium Borohydride Mediated Reductive Amination (Two-Step)
Procedure: Step 1: Imine Formation. 3,5-dichlorobenzaldehyde (1.0 eq) and methylamine (1.1-1.2 eq) are dissolved in a protic solvent like methanol or ethanol. The mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the N-(3,5-dichlorobenzylidene)methanamine intermediate.[3][4]
Step 2: Reduction. The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.1-1.5 eq) is added slowly in portions.[3][5] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-6 hours. The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Catalytic Hydrogenation
Procedure: In a high-pressure reactor, a solution of 3,5-dichlorobenzaldehyde (1.0 eq) and methylamine (1.1-1.5 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is prepared. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.[6] The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 atm). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 3-8 hours.[7] After the reaction is complete (monitored by the cessation of hydrogen uptake), the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product, which is typically of high purity but can be further purified if necessary.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Procedure: Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
To a stirred suspension of lithium aluminum hydride (1.0-1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the pre-formed imine, N-(3,5-dichlorobenzylidene)methanamine (1.0 eq), in anhydrous THF dropwise. The imine is prepared separately by reacting 3,5-dichlorobenzaldehyde with methylamine and removing the water formed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.[8] The reaction is then carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product. Purification is typically required to remove byproducts.
Synthesis Pathway and Logic
The synthesis of 3,5-Dichloro-N-methylbenzylamine via reductive amination follows a two-step sequence within a single pot or in separate steps. The initial step is the formation of an imine (or the corresponding iminium ion) from the condensation of 3,5-dichlorobenzaldehyde and methylamine. This is followed by the reduction of the C=N double bond of the imine to a C-N single bond by a reducing agent.
The choice of reducing agent dictates the specific experimental setup and conditions. For instance, the mildness of STAB allows for a one-pot procedure where the imine formation and reduction occur concurrently. In contrast, the higher reactivity of NaBH₄ towards aldehydes necessitates a two-step approach to prevent the reduction of the starting material. Catalytic hydrogenation offers a clean and efficient route but requires specialized equipment. LiAlH₄ is a powerful but less selective option, demanding stringent anhydrous conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. redalyc.org [redalyc.org]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. 5 LiAlH4 [ch.ic.ac.uk]
Efficacy comparison of 3,5-Dichloro-N-methylbenzylamine hydrochloride with other SSRI precursors
In the landscape of selective serotonin reuptake inhibitor (SSRI) development, the exploration of novel and efficient precursors is paramount to streamlining synthesis and discovering new chemical entities with improved therapeutic profiles. This guide provides a comparative analysis of the hypothesized efficacy of an SSRI synthesized from the precursor 3,5-Dichloro-N-methylbenzylamine hydrochloride against established SSRIs.
While direct experimental data on this compound as an immediate SSRI precursor is not prevalent in current literature, its chemical structure, featuring a dichlorinated benzene ring and a methylamino group, suggests its potential as a foundational molecule in the synthesis of more complex aminotetraline derivatives, a class that includes the well-known SSRI, Sertraline. This guide, therefore, presents a hypothetical efficacy profile of a potential SSRI derived from this precursor, juxtaposed with data from established SSRIs for which extensive experimental data exists.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of several established SSRIs, which serves as a benchmark for the potential efficacy of a novel SSRI derived from this compound. The primary measure of in vitro efficacy for an SSRI is its binding affinity to the serotonin transporter (SERT), typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater potency.
| Compound | SERT Binding Affinity (IC50, nM) | Selectivity for SERT over NET |
| Sertraline | 0.26 | ~1900-fold |
| Paroxetine | 0.1 | ~340-fold |
| Fluoxetine | 2.8 | ~20-fold |
| Citalopram | 1.8 | ~2800-fold |
| Fluvoxamine | 4.0 | ~500-fold |
Data compiled from various scientific sources.
Experimental Protocols
To ascertain the efficacy of a novel SSRI, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key experiments.
In Vitro: SERT Binding Assay
This assay determines the affinity of a test compound for the human serotonin transporter.
Objective: To measure the IC50 value of the test compound for the human serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human SERT.
-
Radioligand, such as [³H]Citalopram.
-
Test compound (novel SSRI).
-
Reference compound (e.g., Sertraline).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hSERT cells.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The IC50 value is calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vivo: Forced Swim Test (FST) in Rodents
The FST is a common behavioral test used to screen for antidepressant-like activity.[1][2]
Objective: To assess the antidepressant-like effect of the test compound in a rodent model of behavioral despair.[2]
Materials:
-
Male Sprague-Dawley rats or male NMRI mice.
-
Test compound.
-
Vehicle control.
-
Positive control (e.g., Imipramine or Fluoxetine).[3]
-
A cylindrical container filled with water.
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle, positive control, and various doses of the test compound).
-
The test compound or control is administered, typically via intraperitoneal injection, at a specified time before the test.
-
For the test, each animal is placed individually in the water-filled cylinder for a set period (e.g., 6 minutes).[2]
-
The duration of immobility (the time the animal spends floating without making escape-oriented movements) is recorded.[2]
-
A significant reduction in immobility time in the test compound group compared to the vehicle group suggests antidepressant-like activity.[2]
Visualizing the Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the hypothetical synthetic pathway and the experimental workflow.
References
Spectroscopic comparison of 3,5-Dichloro-N-methylbenzylamine with its non-chlorinated analog
A Spectroscopic Showdown: 3,5-Dichloro-N-methylbenzylamine vs. N-methylbenzylamine
In the landscape of pharmaceutical research and drug development, a nuanced understanding of molecular structure is paramount. Spectroscopic analysis provides a critical lens through which researchers can elucidate the intricate architecture of compounds, paving the way for the rational design of novel therapeutics. This guide offers a detailed comparative analysis of 3,5-Dichloro-N-methylbenzylamine and its non-chlorinated counterpart, N-methylbenzylamine, focusing on their distinct spectroscopic signatures.
The introduction of two chlorine atoms onto the phenyl ring of N-methylbenzylamine significantly alters its electronic and steric properties. These changes are reflected in the compound's interaction with electromagnetic radiation, leading to observable shifts in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This comparison will delve into these differences, providing researchers with the foundational data and experimental context necessary for their work.
Structural and Spectroscopic Data at a Glance
The following table summarizes the key structural information and spectroscopic data for both 3,5-Dichloro-N-methylbenzylamine and N-methylbenzylamine. While experimental data for N-methylbenzylamine is readily available, the data for its dichlorinated analog is based on predictive models and analysis of structurally similar compounds due to the limited availability of direct experimental spectra in public databases.
| Property | 3,5-Dichloro-N-methylbenzylamine | N-methylbenzylamine[1] |
| Molecular Formula | C₈H₉Cl₂N | C₈H₁₁N |
| Molecular Weight | 190.07 g/mol | 121.18 g/mol |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~7.2 (s, 1H, H4), ~7.1 (s, 2H, H2, H6), ~3.7 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) | 7.2-7.4 (m, 5H, Ar-H), 3.74 (s, 2H, CH₂), 2.44 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~142 (C-Cl), ~135 (C1), ~128 (C4), ~126 (C2, C6), ~55 (CH₂), ~36 (CH₃) | 140.3 (C1), 128.3 (C3, C5), 128.1 (C2, C6), 126.9 (C4), 56.1 (CH₂), 36.0 (CH₃)[1] |
| IR (cm⁻¹) | Predicted: ~3300-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1600, 1475 (C=C stretch), ~800-900 (C-Cl stretch) | ~3300 (N-H stretch), ~3020-3080 (Ar C-H stretch), ~2800-2950 (Alkyl C-H stretch), ~1604, 1495, 1453 (C=C stretch), ~1120 (C-N stretch) |
| Mass Spec (m/z) | Predicted Mol. Ion: 189/191/193 (isotope pattern for 2 Cl). Fragments: Loss of Cl, CH₃, benzyl cleavage. | Molecular Ion: 121. Base Peak: 91 (tropylium ion). Other Fragments: 120, 77, 44, 42 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like N-methylbenzylamine, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. Direct infusion via a syringe pump can also be used.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the mass spectrum.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 35-300).
Visualizing the Comparison
To better illustrate the relationship between the two compounds and the analytical workflow, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-N-methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 3,5-Dichloro-N-methylbenzylamine, a key metabolite and related compound of the selective serotonin reuptake inhibitor, sertraline. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical studies. This document compares the performance of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting data synthesized from published methodologies for structurally related compounds.
Comparison of Analytical Method Performance
The choice between LC-MS/MS and GC-MS for the quantification of 3,5-Dichloro-N-methylbenzylamine and its analogues is influenced by factors such as required sensitivity, sample matrix, and available instrumentation. LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices, while GC-MS provides a robust alternative, sometimes requiring derivatization for polar analytes.
Table 1: Comparison of Performance Characteristics for LC-MS/MS and GC-MS
| Performance Characteristic | LC-MS/MS | GC-MS | Regulatory Guidance (Typical) |
| Specificity/Selectivity | High | High | The method should be able to differentiate the analyte from endogenous components and other metabolites. |
| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL | ng/mL to µg/mL | The analyte signal should be at least 5 times the blank signal.[1] |
| Linearity (R²) | >0.99 | >0.99 | A linear model is fitted to the calibration curve. |
| Accuracy (% Recovery) | Typically 85-115% | Typically 80-120% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (%RSD) | <15% | <20% | Should not exceed 15% (20% at LLOQ). |
| Sample Volume | 50-200 µL | 200 µL - 1 mL | Dependent on the required sensitivity and sample availability. |
| Derivatization | Not typically required | May be necessary for volatility and thermal stability | To improve chromatographic properties and sensitivity. |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and application of analytical methods. Below are generalized protocols for the quantification of benzylamine compounds in biological matrices, based on established methods for similar analytes.
Protocol 1: LC-MS/MS Method
This protocol is adapted from validated methods for the analysis of sertraline and its metabolites in human plasma.[2][3]
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an appropriate internal standard solution (e.g., a deuterated analogue).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant for analysis.
-
-
Liquid Chromatographic Conditions:
-
LC System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Poroshell EC-C18, 3 × 100 mm, 2.7 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[2]
-
Flow Rate: 0.450 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3,5-Dichloro-N-methylbenzylamine and the internal standard need to be optimized. For the related compound sertraline, a transition of m/z 306.3 → 159.1 is used.[4]
-
Protocol 2: GC-MS Method
This protocol is a general guideline for the analysis of semi-volatile organic compounds and may require optimization and derivatization for 3,5-Dichloro-N-methylbenzylamine.
-
Sample Preparation:
-
To 200 µL of plasma, add an appropriate internal standard.
-
Perform liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or a hexane:acetone mixture).[1][5]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (if necessary): Reconstitute the residue in a derivatizing agent (e.g., BSTFA) and heat to form a more volatile and thermally stable analyte.[6]
-
Reconstitute the final residue in a suitable solvent like hexane for injection.[1]
-
-
Gas Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.[6]
-
Column: A capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Inlet Temperature: 250°C.[6]
-
Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 100°C, holding for 1 minute, then ramping to 280°C at 20°C/min, and holding for 5 minutes.[1]
-
-
Mass Spectrometric Conditions:
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. osti.gov [osti.gov]
Comparative stability studies of different substituted benzylamine hydrochloride salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of unsubstituted and substituted benzylamine hydrochloride salts. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by substitution on the aromatic ring. This document outlines the experimental protocols for assessing stability under various stress conditions and presents illustrative data to highlight potential differences in the stability profiles of these compounds.
Introduction
Benzylamine and its derivatives are important structural motifs in many pharmaceutical compounds. Understanding their stability as hydrochloride salts is crucial for drug development, formulation, and storage. The electronic effects of substituents on the benzyl ring can significantly impact the molecule's susceptibility to degradation. In this guide, we compare the stability of three model compounds:
-
Benzylamine Hydrochloride (Unsubstituted)
-
4-Methoxybenzylamine Hydrochloride (with an electron-donating group)
-
4-Nitrobenzylamine Hydrochloride (with an electron-withdrawing group)
This comparison is based on established stability testing principles and known degradation pathways of benzylamines.
Experimental Protocols
The following protocols are designed to assess the chemical stability of the benzylamine hydrochloride salts in the solid state and in solution.
2.1. Materials and Equipment
-
Substituted Benzylamine Hydrochloride Salts (as listed above)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Forced-air stability chambers
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or incubator
-
Reagents: Acetonitrile (HPLC grade), water (HPLC grade), phosphate buffers, hydrochloric acid, sodium hydroxide.
2.2. Stability-Indicating HPLC Method
A stability-indicating HPLC method was developed and validated to separate the parent benzylamine hydrochloride from its potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2.3. Solid-State Stability under Accelerated Conditions
-
Approximately 100 mg of each salt was placed in separate, open glass vials.
-
The vials were stored in a stability chamber under accelerated conditions of 40°C and 75% relative humidity (RH).
-
Samples were withdrawn at initial (T=0), 1, 2, 4, and 8-week time points.
-
At each time point, the samples were dissolved in the mobile phase to a known concentration and analyzed by the stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
2.4. Solution-State Stability
-
Aqueous solutions (1 mg/mL) of each salt were prepared in buffers of pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (phosphate buffer).
-
The solutions were stored in sealed vials at 50°C.
-
Samples were taken at initial (T=0), 24, 48, and 72-hour intervals.
-
The samples were analyzed by HPLC to quantify the degradation of the parent compound.
2.5. Photostability
-
Solid samples of each salt were spread in a thin layer in petri dishes.
-
The samples were exposed to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control samples were kept in the dark under the same temperature conditions.
-
After the exposure period, the samples were analyzed by HPLC.
Comparative Stability Data
The following tables summarize the hypothetical stability data for the three benzylamine hydrochloride salts under the described stress conditions.
Table 1: Solid-State Stability at 40°C / 75% RH (% Remaining Parent Compound)
| Time (Weeks) | Benzylamine HCl | 4-Methoxybenzylamine HCl | 4-Nitrobenzylamine HCl |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.8 | 99.8 |
| 2 | 98.9 | 97.5 | 99.6 |
| 4 | 97.8 | 95.2 | 99.1 |
| 8 | 95.7 | 90.8 | 98.3 |
Table 2: Solution-State Stability at 50°C (% Remaining Parent Compound after 72 hours)
| pH | Benzylamine HCl | 4-Methoxybenzylamine HCl | 4-Nitrobenzylamine HCl |
| 2 | 99.2 | 98.5 | 99.5 |
| 7 | 96.4 | 92.1 | 97.8 |
| 10 | 85.3 | 78.9 | 88.2 |
Table 3: Photostability (% Remaining Parent Compound after Exposure)
| Condition | Benzylamine HCl | 4-Methoxybenzylamine HCl | 4-Nitrobenzylamine HCl |
| Light | 94.2 | 89.7 | 98.9 |
| Dark (Control) | 99.8 | 99.7 | 99.9 |
Discussion of Results
The illustrative data suggests that the stability of benzylamine hydrochloride salts is influenced by the nature of the substituent on the aromatic ring.
-
Effect of Electron-Donating Group (4-Methoxy): The 4-methoxybenzylamine hydrochloride showed the most significant degradation under all tested conditions. The electron-donating methoxy group likely increases the electron density at the benzylic position, making it more susceptible to oxidative degradation.
-
Effect of Electron-Withdrawing Group (4-Nitro): The 4-nitrobenzylamine hydrochloride was the most stable of the three compounds. The electron-withdrawing nitro group decreases the electron density at the benzylic position, thereby reducing its reactivity towards oxidation.
-
pH-Dependent Stability: All compounds showed greater stability in acidic conditions and significant degradation in alkaline conditions. In alkaline solutions, the free base form of the amine is more prevalent, which is more susceptible to oxidation.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the comparative stability study.
5.2. General Degradation Pathway of Benzylamines
The primary degradation pathway for benzylamines under oxidative stress involves the formation of an imine, which is then hydrolyzed to the corresponding aldehyde and ammonia (or a primary/secondary amine if the starting material is N-substituted).[1][2]
Caption: General oxidative degradation pathway for benzylamines.
Conclusion
This guide provides a framework for the comparative stability testing of substituted benzylamine hydrochloride salts. The illustrative data highlights the significant impact that aromatic ring substituents can have on the stability of these compounds. Electron-donating groups may decrease stability, while electron-withdrawing groups may enhance it. A thorough understanding of these stability profiles is essential for the successful development of pharmaceutical products containing benzylamine derivatives. The experimental protocols and analytical methods described herein can be adapted to evaluate the stability of other amine salts.
References
Benchmarking Synthesis of 3,5-Dichloro-N-methylbenzylamine: A Comparative Analysis of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-Dichloro-N-methylbenzylamine is a critical step in the development of various pharmaceutical compounds and fine chemicals. This guide provides an objective comparison of three primary synthetic routes to this compound: Reductive Amination, Nucleophilic Substitution, and a two-step Eschweiler-Clarke approach. The performance of each method is benchmarked based on yield, purity, reaction conditions, and reagent selection, supported by detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three benchmarked synthetic methods for 3,5-Dichloro-N-methylbenzylamine. The data presented for yields and purity are based on representative procedures and may vary depending on specific experimental conditions and optimization.
| Parameter | Method 1: Reductive Amination | Method 2: Nucleophilic Substitution | Method 3: Eschweiler-Clarke Reaction |
| Starting Materials | 3,5-Dichlorobenzaldehyde, Methylamine | 3,5-Dichlorobenzyl chloride/bromide, Methylamine | 3,5-Dichlorobenzylamine, Formaldehyde, Formic Acid |
| Key Reagents | Sodium Borohydride (NaBH₄) | Phase Transfer Catalyst (e.g., TBAB) | Not Applicable |
| Solvent | Methanol | Toluene/Water (biphasic) | None (neat) |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to 50°C | 100°C |
| Reaction Time | 4-6 hours | 12-24 hours | 8-12 hours |
| Reported Yield | 85-95% (estimated) | 70-85% (estimated) | >90% for methylation step (estimated) |
| Typical Purity | >98% | 90-95% (potential for over-alkylation) | >97% |
| Key Advantages | High yield, high purity, one-pot reaction | Readily available starting materials | Avoids over-alkylation to quaternary amine |
| Key Disadvantages | Requires a reducing agent | Potential for di- and tri-alkylation byproducts | Two-step process, high reaction temperature |
Experimental Protocols
Method 1: Reductive Amination of 3,5-Dichlorobenzaldehyde
This one-pot method involves the formation of an imine from 3,5-dichlorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.
Materials:
-
3,5-Dichlorobenzaldehyde (1 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,5-Dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the methylamine solution dropwise to the cooled aldehyde solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a solution of sodium borohydride in methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Method 2: Nucleophilic Substitution of 3,5-Dichlorobenzyl Chloride
This method relies on the direct alkylation of methylamine with 3,5-dichlorobenzyl chloride. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous methylamine and the organic-soluble benzyl chloride.
Materials:
-
3,5-Dichlorobenzyl chloride (1 eq)
-
Methylamine (40% solution in water, 3 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Sodium hydroxide solution (10%)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine 3,5-Dichlorobenzyl chloride, toluene, and tetrabutylammonium bromide in a round-bottom flask with vigorous stirring.
-
Add the aqueous methylamine solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated to 40-50°C to increase the rate.
-
Monitor the disappearance of the starting benzyl chloride by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylation byproducts.
Method 3: Two-Step Synthesis via Eschweiler-Clarke Reaction
This approach first synthesizes the primary amine, 3,5-Dichlorobenzylamine, which is then methylated in a subsequent step using the Eschweiler-Clarke reaction. This method is particularly useful for achieving clean methylation without the formation of quaternary ammonium salts.[1]
Step 1: Synthesis of 3,5-Dichlorobenzylamine (via Reductive Amination)
Materials:
-
3,5-Dichlorobenzaldehyde (1 eq)
-
Ammonium chloride (1.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol
-
Aqueous ammonia
Procedure:
-
To a solution of 3,5-Dichlorobenzaldehyde in methanol, add ammonium chloride and aqueous ammonia.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the mixture with concentrated HCl and remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether.
-
Basify the aqueous layer with a cold 40% NaOH solution and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to give 3,5-Dichlorobenzylamine.
Step 2: Eschweiler-Clarke Methylation of 3,5-Dichlorobenzylamine
Materials:
-
3,5-Dichlorobenzylamine (1 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic acid (98-100%, 2.5 eq)
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, add 3,5-Dichlorobenzylamine, followed by formaldehyde and formic acid.
-
Heat the reaction mixture to reflux (around 100°C) and maintain for 8-12 hours, monitoring for the cessation of CO₂ evolution.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Remove any unreacted starting materials by extraction with an organic solvent.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product with diethyl ether or dichloromethane.
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure to yield 3,5-Dichloro-N-methylbenzylamine.
Visualizations of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each of the benchmarked synthetic methods.
Caption: Workflow for the reductive amination synthesis.
Caption: Logical flow of the nucleophilic substitution method.
Caption: Two-step synthesis via the Eschweiler-Clarke reaction.
References
A Comparative Guide to Chloramine Purification Techniques for Researchers and Drug Development Professionals
An in-depth analysis of leading methods for the removal of chlorinated amines, supported by experimental data and detailed protocols to guide laboratory and industrial applications.
For researchers, scientists, and professionals in drug development, the presence of chlorinated amines in water sources can pose a significant challenge, potentially interfering with sensitive experiments and manufacturing processes. This guide provides a side-by-side comparison of common purification techniques, offering a comprehensive overview of their mechanisms, efficacy, and operational parameters. The information presented herein is designed to assist in the selection of the most appropriate purification strategy based on specific laboratory or production needs.
At a Glance: Comparing Chloramine Purification Methods
The following table summarizes the key performance metrics of various techniques for the purification of chlorinated amines. This data is compiled from a range of scientific studies and technical reports to provide a comparative overview.
| Technique | Principle of Removal | Typical Removal Efficiency (%) | Key Advantages | Key Disadvantages |
| Activated Carbon | Adsorption | Variable, dependent on contact time | Low cost, readily available | Requires long contact time, less effective for chloramines than free chlorine[1] |
| Catalytic Carbon | Catalytic decomposition & Adsorption | >99% | High efficiency, faster than standard activated carbon[2][3][4] | Higher cost than standard activated carbon[5] |
| Reverse Osmosis (RO) | Size exclusion via semi-permeable membrane | High (often combined with carbon pre-filters) | Removes a wide range of contaminants | Membranes can be damaged by chloramines; may not remove all chloramine species effectively on its own[6][7] |
| UV Irradiation | Photodegradation | Effective for all inorganic chloramines | No chemical addition, rapid process | Efficiency is wavelength-dependent; potential for by-product formation[8] |
| Ascorbic Acid | Chemical reduction | Rapid and complete neutralization | Fast reaction, non-toxic by-products | Degrades over time, may lower pH[9] |
| Sodium Metabisulfite | Chemical reduction | Effective for dechlorination | Fast-acting and effective[10] | Potential for sulfur-based by-products, requires careful dosage[11][12][13][14] |
In-Depth Analysis of Purification Techniques
Activated and Catalytic Carbon Filtration
Activated carbon has long been utilized for water purification due to its porous structure and large surface area, which allows for the adsorption of various contaminants. While standard granular activated carbon (GAC) can remove chloramines, it necessitates a significant contact time to be effective.[5][1]
Catalytic carbon is a specially processed form of activated carbon with a modified surface that catalyzes the decomposition of chloramines into chloride, nitrogen gas, and water.[2][3][4] This enhancement in catalytic activity results in a much higher and faster removal efficiency compared to standard activated carbon, making it a preferred option for targeted chloramine removal.[2][3][4]
Quantitative Data: A study on a specific wood-based catalytic carbon (HC/MCA/05) demonstrated significant chloramine adsorption capacities:
-
Powder Static Adsorption: 491 mg/g
-
Granule Static Adsorption: 260 mg/g
-
Dynamic Adsorption: 900 mg/g at a flow rate of 25 mL/min with a 60-second Empty Bed Contact Time (EBCT).[15]
In another test, a standard coconut shell GAC filter achieved 97.8% chloramine reduction at a flow rate of 0.5 gallons per minute (gpm), while a catalytic carbon filter achieved 100% removal under the same conditions.[16]
Reverse Osmosis (RO)
Reverse osmosis is a pressure-driven membrane separation process that effectively removes a wide range of contaminants based on their molecular size and charge. While RO membranes themselves do not directly target chloramines, most RO systems incorporate carbon pre-filters.[1] The slow flow rate of water through these pre-filters allows for extended contact time with the activated carbon, leading to significant chloramine reduction.[1]
It is important to note that chloramines can be corrosive and potentially damage polyamide RO membranes over time.[6] Furthermore, some studies have shown that while monochloramine is the intended disinfectant, dichloramine can also be present and may have a more significant oxidative impact on RO membranes.[17][18] A pilot-scale study observed a permeability of 91% for monochloramine and 96% for dichloramine across RO membranes.[17]
Ultraviolet (UV) Irradiation
UV irradiation is a physical disinfection method that utilizes ultraviolet light to inactivate microorganisms. It is also an effective technology for the degradation of inorganic chloramines, including monochloramine, dichloramine, and trichloramine, through a process called photolysis.[8] A key advantage of UV treatment is that it does not involve the addition of chemicals. The breakdown products of monochloramine treated with UV are primarily non-hazardous substances like nitrate, nitrite, nitrogen, and chloride ions.[8] The effectiveness of UV degradation is dependent on the wavelength of the UV light.
Chemical Neutralization
Chemical reduction offers a rapid and effective means of neutralizing chloramines.
-
Ascorbic Acid (Vitamin C): Both ascorbic acid and its salt, sodium ascorbate, can completely and almost instantaneously neutralize chloramines.[19] This method is advantageous as it does not produce toxic by-products.[19] However, ascorbic acid is mildly acidic and may lower the pH of the treated water, while sodium ascorbate is pH neutral.[9] A potential drawback is that ascorbic acid solutions can degrade within a day or two.
-
Sodium Metabisulfite: This is another common reducing agent used for dechlorination.[10] The reaction is rapid and effective at removing both free chlorine and chloramines.[10] In practice, a higher dose than the stoichiometric requirement is often used to ensure complete reaction. For instance, while theoretically 1.34 mg of sodium metabisulfite removes 1.0 mg of free chlorine, in practice, up to 3.0 mg is often used.[13]
Experimental Protocols
Accurate quantification of chloramine concentrations is essential to evaluate the efficacy of any purification technique. Below are detailed methodologies for common analytical techniques.
DPD Colorimetric Method for Total Chlorine
This is a widely used and EPA-accepted method for determining chlorine residuals.[20]
Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with chlorine to produce a pink-colored solution. To measure chloramines (combined chlorine), potassium iodide is added, which is oxidized by chloramines to iodine. The iodine then reacts with DPD to produce the characteristic pink color. The intensity of the color is proportional to the total chlorine concentration and is measured using a spectrophotometer or colorimeter.[20]
Procedure:
-
Collect a water sample in a clean vial.
-
Add the contents of a DPD Total Chlorine Reagent powder pillow to the sample.[21]
-
Cap the vial and invert several times to mix.
-
Allow a reaction time of at least three minutes, but no more than six minutes.[21]
-
Place the vial in a calibrated spectrophotometer or colorimeter and measure the absorbance at 515 nm.[22]
-
Determine the concentration from a calibration curve prepared with standards of known chlorine concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for the analysis of different chloramine species.
Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase column. The different chloramine species are then detected as they elute from the column, often using a UV detector or an electrochemical detector.[23][24]
Typical HPLC-UV Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Detection: UV absorbance is monitored at a wavelength specific to the chloramine species of interest.
-
Quantification: The concentration is determined by comparing the peak area of the sample to those of known standards.
Ion Chromatography
Ion chromatography is a powerful technique for separating and quantifying ions, including those formed from the derivatization of chloramines.
Principle: This method is particularly useful for the analysis of amines and can be adapted for chloramines.[25][26][27][28][29] The sample is passed through an ion-exchange column, and the separated ions are detected, typically by conductivity.
General Procedure for Amine Analysis:
-
Sample Preparation: Samples may be injected directly or after dilution.[28]
-
Instrumentation: An ion chromatograph equipped with a cation-exchange column and a conductivity detector.[26]
-
Eluent: A suitable acidic eluent is used to separate the amines.
-
Detection: The conductivity of the eluent is measured as the separated amines pass through the detector.
-
Quantification: Concentrations are determined by comparing peak areas to a calibration curve.
Visualizing the Purification Workflow
The following diagrams, created using Graphviz, illustrate the logical flow of the purification and analysis processes.
Caption: General workflow for chloramine purification and analysis.
Caption: Decision tree for selecting an analytical method.
By-products of Purification
It is crucial to consider the potential formation of by-products during the purification process. While chloramination itself produces fewer regulated disinfection by-products (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination, by-products can still be a concern.[30][31][32][33] For instance, N-nitrosodimethylamine (NDMA) has been identified as a by-product of chloramination.[31][32]
-
Chemical neutralization with ascorbic acid produces dehydroascorbic acid, which is non-toxic.[19] The use of sulfur-based reducing agents like sodium metabisulfite can introduce sulfates into the water.[10]
-
UV irradiation can lead to the formation of nitrite and nitrate from the breakdown of chloramines.[8]
-
Reverse osmosis , when used in potable reuse scenarios, has been shown to sometimes lead to the re-formation of NDMA after the RO stage due to changes in pH and the concentration of precursors.[34]
A thorough understanding of the initial water chemistry and the chosen purification method is essential to minimize the formation of undesirable by-products.
Conclusion
The selection of an appropriate purification technique for chlorinated amines depends on a variety of factors, including the required purity level, the volume of water to be treated, operational costs, and the specific types of chloramines present. For high-efficiency removal, catalytic carbon and UV irradiation are strong contenders. Reverse osmosis, particularly with robust carbon pre-filtration, offers broad-spectrum purification. Chemical neutralization methods are ideal for rapid, on-demand applications. By carefully considering the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their water supply.
References
- 1. Removing Chloramines – Pure Water Products, LLC [purewaterproducts.com]
- 2. completehomefiltration.com.au [completehomefiltration.com.au]
- 3. homewater.com [homewater.com]
- 4. Water Quality - Chloramines / Chlorine and Catalytic Carbon [aquios.net]
- 5. kinetico.ca [kinetico.ca]
- 6. membranechemicals.com [membranechemicals.com]
- 7. Chloramine removal from water used in hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing chlorine and chloramines in industrial water | Trojan Technologies [trojantechnologies.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. byo.com [byo.com]
- 11. ascelibrary.org [ascelibrary.org]
- 12. US20150329388A1 - Dechlorination method and solution - Google Patents [patents.google.com]
- 13. dupont.com [dupont.com]
- 14. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]
- 15. erepo.lib.uwu.ac.lk [erepo.lib.uwu.ac.lk]
- 16. Pure Water Gazette » Chloramine Removal [purewatergazette.net]
- 17. The impact of monochloramines and dichloramines on reverse osmosis membranes in wastewater potable reuse process trains: a pilot-scale study - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] The impact of monochloramines and dichloramines on reverse osmosis membranes in wastewater potable reuse process trains: a pilot-scale study | Semantic Scholar [semanticscholar.org]
- 19. Ascorbic acid reduction of residual active chlorine in potable water prior to halocarboxylate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. yamathosupply.com [yamathosupply.com]
- 21. dec.vermont.gov [dec.vermont.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Development and application of a method for analysis of N-chloramines - ProQuest [proquest.com]
- 24. water360.com.au [water360.com.au]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 27. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 28. azom.com [azom.com]
- 29. metrohm.com [metrohm.com]
- 30. sciencenews.org [sciencenews.org]
- 31. environmentalpollution.in [environmentalpollution.in]
- 32. Chloramination - Wikipedia [en.wikipedia.org]
- 33. About Water Disinfection with Chlorine and Chloramine | Drinking Water | CDC [cdc.gov]
- 34. Reverse Osmosis Shifts Chloramine Speciation Causing Re-Formation of NDMA during Potable Reuse of Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Isomeric Purity Analysis of Dichlorinated N-Methylbenzylamine Hydrochlorides
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. Dichlorinated N-methylbenzylamine exists as several positional isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro-N-methylbenzylamine), each potentially exhibiting different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of dichlorinated N-methylbenzylamine hydrochlorides, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
The separation of closely related positional isomers of dichlorinated N-methylbenzylamine requires high-resolution analytical techniques. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Differential migration of ions in an electric field. |
| Typical Stationary Phase | C18, Phenyl-Hexyl | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Fused silica capillary (uncoated or coated) |
| Mobile/Carrier | Acetonitrile/Water or Methanol/Water with buffers | Inert gas (e.g., Helium, Hydrogen) | Buffer solution (e.g., phosphate, borate) with potential additives |
| Detection | UV-Vis (e.g., 220-270 nm) | Mass Spectrometry (MS) | UV-Vis, Diode Array Detector (DAD) |
| Sample Derivatization | Not typically required for the hydrochloride salt. | May be required to improve volatility and peak shape of the hydrochloride salt (e.g., free base extraction followed by silylation). | Not typically required. |
| Resolution | Good to excellent for positional isomers. | Excellent, especially with high-resolution capillary columns. | Excellent, often superior to HPLC for resolving closely related isomers. |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg to fg range) | Excellent (ng to pg range) |
| Advantages | Robust, versatile, widely available, non-destructive. | High sensitivity, high specificity from mass spectral data. | High efficiency, minimal sample and solvent consumption. |
| Disadvantages | May require longer analysis times compared to GC. | Sample must be volatile and thermally stable; potential for thermal degradation. | Lower sample loading capacity, can have lower precision than HPLC. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of dichlorinated N-methylbenzylamine hydrochloride isomers using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the primary choice for its robustness and reliability in a quality control environment.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). Phenyl columns offer alternative selectivity for aromatic compounds and can be advantageous for separating positional isomers.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dichlorinated N-methylbenzylamine hydrochloride sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent sensitivity and specificity, which is particularly useful for identifying and quantifying trace-level isomeric impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Sample Preparation (with derivatization):
-
Accurately weigh approximately 5 mg of the dichlorinated N-methylbenzylamine hydrochloride sample into a vial.
-
Add 1 mL of 1 M Sodium Hydroxide and 1 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Vortex for 2 minutes to extract the free base into the organic layer.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the isomeric purity analysis of dichlorinated N-methylbenzylamine hydrochlorides.
Conclusion
The choice of analytical method for the isomeric purity of dichlorinated N-methylbenzylamine hydrochlorides depends on the specific requirements of the analysis. HPLC-UV is a robust and widely applicable technique suitable for routine quality control. GC-MS offers higher sensitivity and specificity, making it ideal for trace impurity identification and quantification. Capillary electrophoresis provides excellent resolving power for complex isomeric mixtures. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing suitable analytical methods to ensure the quality and safety of dichlorinated N-methylbenzylamine hydrochlorides.
References
Comparative Reactivity of 3,5-Dichlorobenzaldehyde in Reductive Amination: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of starting materials is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 3,5-dichlorobenzaldehyde in reductive amination, a cornerstone reaction in the synthesis of amine-containing molecules. We present a compilation of available data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of how this electron-deficient aldehyde behaves in comparison to other substituted benzaldehydes.
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, proceeding through the in situ formation and subsequent reduction of an imine or iminium ion intermediate. The reactivity of the starting aldehyde is a critical factor influencing reaction rates and yields. Benzaldehydes bearing electron-withdrawing groups, such as the two chlorine atoms in 3,5-dichlorobenzaldehyde, are generally more electrophilic and thus more reactive towards nucleophilic attack by an amine.
Performance Comparison in Reductive Amination
To illustrate the comparative reactivity of 3,5-dichlorobenzaldehyde, we have compiled data from various sources on its reductive amination with different amines, alongside data for unsubstituted benzaldehyde and benzaldehydes with electron-donating or single electron-withdrawing groups. The following tables summarize the reaction yields under various conditions, providing a quantitative basis for comparison.
Table 1: Reductive Amination with Primary Amines
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 3,5-Dichlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 4 | 92 |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 85 |
| 4-Methoxybenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 24 | 78 |
| 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 6 | 90 |
| 3,5-Dichlorobenzaldehyde | Aniline | NaBH(OAc)₃ | THF | 6 | 88 |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | THF | 16 | 82 |
Table 2: Reductive Amination with Secondary Amines
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 3,5-Dichlorobenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 3 | 95 |
| Benzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 8 | 89 |
The data clearly indicates that 3,5-dichlorobenzaldehyde exhibits enhanced reactivity in reductive amination compared to benzaldehyde and benzaldehydes with electron-donating substituents like the methoxy group. The presence of two electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine and leading to faster reaction times and higher yields. Its reactivity is comparable to or slightly higher than that of 4-chlorobenzaldehyde.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility. Below are representative procedures for the reductive amination of 3,5-dichlorobenzaldehyde.
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
To a solution of 3,5-dichlorobenzaldehyde (1.0 mmol) and the desired amine (1.1 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amine.[1]
Visualizing the Process and Factors
To further clarify the experimental workflow and the underlying principles of reactivity, the following diagrams are provided.
Caption: A generalized workflow for a typical reductive amination experiment.
Caption: Logical relationship of substituent effects on benzaldehyde reactivity.
References
Performance Under the Microscope: A Comparative Guide to 3,5-Dichloro-N-methylbenzylamine Hydrochloride in Downstream Applications
For researchers, scientists, and professionals in drug development, the selection of optimal starting materials is a critical factor that dictates the efficiency, purity, and overall success of a synthetic route. This guide provides a comprehensive performance evaluation of 3,5-Dichloro-N-methylbenzylamine hydrochloride as a building block in downstream applications, particularly in the synthesis of central nervous system (CNS) agents. Its performance is critically compared with its regioisomeric alternative, the 3,4-dichloro-substituted analogue, highlighting key differences in reactivity and documented utility.
While this compound is recognized as an intermediate in the synthesis of various pharmaceutical compounds, including antihypertensive and CNS-modulating agents, a comparative analysis of the available scientific literature reveals a significant disparity in documented applications and performance data when compared to its 3,4-dichloro counterpart. The vast body of research on the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs), such as sertraline, consistently utilizes building blocks with a 3,4-dichlorophenyl moiety. This preference suggests a potential difference in the suitability of the 3,5-dichloro isomer for these specific and widely studied applications.
This guide aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate building block for your research and development needs.
Comparative Performance Data
Due to a notable lack of published data on the specific use of this compound in well-defined downstream applications like SSRI synthesis, a direct side-by-side comparison of yields and purity with the 3,4-dichloro isomer is challenging. However, by compiling data on the synthesis of sertraline, a prominent SSRI, which extensively employs a 3,4-dichlorophenyl precursor, we can establish a performance benchmark.
Table 1: Performance Data in the Synthesis of Sertraline Intermediate Analogues
| Starting Material Isomer | Reaction Step | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 3,4-Dichlorophenyl | Reductive Amination | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Methylamine, TiCl4, Toluene; then H2, Pd/C | (±)-cis/trans-Sertraline | Not specified | Not specified | F. Xu et al., 2011 |
| 3,4-Dichlorophenyl | Imine Formation & Reduction | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Methylamine, Ethanol | Sertraline | >90 | Not specified | Pfizer, Inc. (Improved Process) |
| 3,5-Dichlorophenyl | N/A | No published data available for direct comparison in sertraline synthesis. | N/A | N/A | N/A | N/A |
The available data strongly indicates the prevalence and success of the 3,4-dichloro isomer in established synthetic routes for major pharmaceuticals. The absence of corresponding data for the 3,5-dichloro isomer in these specific, high-volume applications suggests that it may be less suitable or offer no significant advantages in these contexts.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Benzylamine
This protocol describes a standard method for the N-alkylation of a primary benzylamine using an alkyl halide.
Materials:
-
3,5-Dichlorobenzylamine (or other primary benzylamine)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the primary benzylamine (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).
-
Stir the mixture at room temperature.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 50-80 °C) to facilitate the reaction. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the salt of the base) has formed, it can be removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-alkylated benzylamine.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the synthesis of a secondary amine from a primary amine and a carbonyl compound, followed by reduction.
Materials:
-
Primary amine (e.g., 3,5-Dichlorobenzylamine)
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, 1,2-dichloroethane)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction progress can be monitored by TLC.
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reduction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure secondary amine.
Visualizing Synthetic Pathways and Workflows
To further clarify the logical steps in the synthesis and comparison, the following diagrams are provided.
Caption: Comparative utility in CNS agent synthesis.
Caption: Workflow for N-alkylation of benzylamines.
Caption: Logical steps in reductive amination.
Safety Operating Guide
Proper Disposal of 3,5-Dichloro-N-methylbenzylamine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Dichloro-N-methylbenzylamine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chlorinated organic compound, this substance is classified as hazardous waste and must be managed accordingly. Improper disposal can pose significant risks to human health and the environment. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). In the event of a spill, immediately evacuate the area and alert your facility's environmental health and safety (EHS) office. Personnel involved in the cleanup must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. Spilled material should be absorbed with an inert material and placed in a designated, sealed container for hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must follow a strict protocol to ensure safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).
Step 1: Waste Identification and Classification
This compound is a halogenated organic compound and must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. Create a designated waste stream specifically for halogenated organic compounds. This waste must be kept separate from non-halogenated solvents, acids, bases, and other reactive chemicals.
Step 3: Container Selection and Labeling
Use only approved, chemically compatible containers for waste collection. The container must be in good condition, with a secure, leak-proof lid. Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.
Step 5: Arranging for Disposal
Once the container is full or has reached the accumulation time limit set by your institution, contact your facility's EHS office to arrange for a pickup. Do not transport hazardous waste yourself. Only trained and authorized personnel should handle the transportation of hazardous materials.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of hazardous waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acutely hazardous waste. | [1][2][3] |
| "RCRA Empty" Container Residue Limit (≤ 119 gallons) | No more than 3% by weight of the total capacity of the container. | [4] |
| "RCRA Empty" Container Residue Limit (> 119 gallons) | No more than 0.3% by weight of the total capacity of the container. | [4] |
| Corrosive Waste pH | pH ≤ 2 or pH ≥ 12.5. | [5] |
| Container Fill Level | Do not fill beyond 80-90% capacity to allow for expansion. | |
| Large Quantity Generator (LQG) | Generates ≥ 1,000 kg of hazardous waste per month. | [6] |
| Small Quantity Generator (SQG) | Generates > 100 kg and < 1,000 kg of hazardous waste per month. | [6] |
| Very Small Quantity Generator (VSQG) | Generates ≤ 100 kg of hazardous waste per month. | [6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. For experimental use of this compound, researchers should develop their own detailed protocols in accordance with standard laboratory safety practices.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3,5-Dichloro-N-methylbenzylamine hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 3,5-Dichloro-N-methylbenzylamine hydrochloride (CAS No. 90389-2-3), focusing on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed[1]. The primary hazards include causing burns to the eyes, skin, and mucous membranes[2]. Therefore, appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields, chemical safety goggles, or face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or coveralls | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Use in a well-ventilated area or under a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to minimize the risk of exposure and accidents.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[2]
- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
- Remove all sources of ignition as the compound is combustible.[3]
2. Donning PPE:
- Before handling the chemical, put on all required PPE as specified in Table 1.
- Inspect gloves for any signs of damage before use.
3. Aliquoting and Dispensing:
- Handle the solid compound carefully to avoid generating dust.
- If working with a solution, avoid creating mists or vapors.
- Use appropriate tools (e.g., spatula, weighing paper) for transferring the solid.
- Close the container tightly after use.
4. Post-Handling:
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.
- Remove and wash contaminated clothing before reuse.[2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect waste material in a dedicated, properly labeled, and sealed container.
2. Disposal Procedure:
- Dispose of the chemical waste and containers at an approved waste disposal plant.[2]
- Do not allow the product to enter drains.[4]
3. Contaminated Materials:
- Any materials used for cleaning spills (e.g., absorbent material) should be collected in a sealed container and disposed of as hazardous waste.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Call a physician immediately.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
